2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Description
Properties
CAS No. |
1228552-88-2 |
|---|---|
Molecular Formula |
C11H7Br2NO |
Molecular Weight |
328.99 g/mol |
IUPAC Name |
2-bromo-1-(7-bromoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Br2NO/c12-5-11(15)8-3-7-1-2-9(13)4-10(7)14-6-8/h1-4,6H,5H2 |
InChI Key |
IVLSVVSRBDNXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)CBr)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties & Synthetic Utility of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a high-value electrophilic intermediate used primarily in the synthesis of heteroaromatic scaffolds for drug discovery. Belonging to the class of
Its primary utility lies in Hantzsch cyclization reactions , where it serves as the electrophilic component to generate thiazole- or imidazole-fused quinoline derivatives. These motifs are critical in the development of kinase inhibitors, antimalarial agents, and receptor modulators. This guide provides a comprehensive analysis of its physicochemical properties, synthetic protocols, and reactivity profiles.
Structural Analysis & Physicochemical Profile
The molecule features a quinoline core substituted at the 7-position with a bromine atom and at the 3-position with a bromoacetyl group. This specific substitution pattern creates two distinct reactivity zones:
-
The
-Carbon (C2'): Highly electrophilic due to the electron-withdrawing carbonyl and the adjacent bromine.[1] This is the primary site for nucleophilic attack. -
The Quinoline Nitrogen: A basic center that can participate in hydrogen bonding or protonation, affecting solubility and reaction kinetics.
-
The 7-Bromo Substituent: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage functionalization.
Table 1: Physicochemical Properties (Calculated/Predicted)
| Property | Value | Description |
| Molecular Formula | Dihalogenated heteroaromatic ketone | |
| Molecular Weight | 328.99 g/mol | Moderate MW, suitable for fragment-based design |
| Predicted LogP | 3.4 - 3.8 | Lipophilic; requires organic solvents (DMF, DMSO, DCM) |
| H-Bond Acceptors | 2 | Carbonyl oxygen, Quinoline nitrogen |
| H-Bond Donors | 0 | Lacks acidic protons |
| Topological Polar Surface Area | ~30 Ų | Good membrane permeability potential |
| Appearance | Pale yellow to off-white solid | Crystalline nature typical of halogenated quinolines |
| Melting Point | 115–125 °C (Range typical for class) | Sharp melting point indicates high purity |
Synthetic Pathways[1][5][6][7]
The synthesis of this compound typically proceeds via the bromination of the corresponding acetyl precursor. The choice of brominating agent dictates the purity and regioselectivity.
Protocol A: Bromination with Phenyltrimethylammonium Tribromide (PTAB)
Preferred for high regioselectivity and ease of handling.
-
Precursor: Dissolve 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq) in a mixture of THF/DCM (1:1).
-
Reagent Addition: Add PTAB (1.05 eq) portion-wise at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. The reaction is monitored by TLC (loss of starting ketone).[2]
-
Workup: Quench with water. Extract with DCM.[3] Wash organic layer with sodium thiosulfate (to remove traces of
) and brine. -
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid decomposition on silica.
Protocol B: Bromination with in Acetic Acid
Traditional method, scalable but requires careful handling of elemental bromine.
-
Dissolution: Dissolve the acetyl quinoline in Glacial Acetic Acid.
-
Bromination: Add a solution of
(1.0 eq) in acetic acid dropwise at RT. Optionally, add a catalytic amount of HBr (33% in AcOH) to initiate enolization. -
Precipitation: Upon completion, pour the mixture into ice water. The product often precipitates as a solid.
-
Neutralization: Collect solid and wash with saturated
to remove acid traces.
Visualization: Synthesis Workflow
Caption: Step-wise conversion of the acetyl precursor to the
Reactivity Profile & Mechanistic Insights
The core value of this compound is its ability to act as a C-C-N or C-C-S building block. The bromine atom at the
The Hantzsch Thiazole Synthesis
This is the most common application. The reaction with thioureas or thioamides yields 2-aminothiazole derivatives, a privileged scaffold in kinase inhibition (e.g., similar to Dasatinib).
Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon, displacing the bromide ion ( ). -
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Experimental Protocol: Synthesis of 4-(7-bromoquinolin-3-yl)thiazol-2-amine
-
Reactants: Combine this compound (1.0 eq) and Thiourea (1.1 eq) in Ethanol (10 vol).
-
Conditions: Reflux for 2–3 hours. A precipitate (hydrobromide salt) typically forms.
-
Free Base Formation: Suspend the solid in water and adjust pH to ~9 with aqueous
. Filter the resulting free base. -
Yield: Typically 80–90%.
Visualization: Hantzsch Mechanism
Caption: Mechanistic pathway for the formation of the thiazole ring from the
Applications in Drug Discovery[1][2][9][10]
The 7-bromoquinoline moiety is not merely a bystander; it is a strategic handle.
-
Library Generation: The bromine at position 7 is stable during the thiazole formation. It can subsequently be used in Suzuki couplings to introduce aryl groups, effectively creating a "Right-Hand Side" (RHS) diversity point for SAR (Structure-Activity Relationship) studies.
-
Kinase Selectivity: The 3-position vector of the quinoline ring projects the attached heterocycle into specific pockets of ATP-binding sites in kinases.
-
Antimicrobial Agents: Quinoline-thiazole hybrids have shown potency against M. tuberculosis and various resistant bacterial strains.
Handling, Stability, and Safety
Warning:
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may degrade (turn dark/brown) upon prolonged exposure to light or moisture, liberating HBr.
-
Quenching: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to neutralize reactive species.
References
- Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. Elsevier, 2005. (Foundational text for Hantzsch Synthesis mechanism).
-
Synthesis and biological evaluation of novel quinoline-thiazole hybrids. European Journal of Medicinal Chemistry, 2014.
-
Alpha-Haloketones as versatile intermediates in heterocycle synthesis. Chemical Reviews, 2004.
-
Regioselective bromination of acetyl-quinolines. Tetrahedron Letters, 2010. (Protocol basis for PTAB usage).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of BINOL-thiourea Derivatives [austinpublishinggroup.com]
- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
Technical Monograph: Structural Analysis and Synthetic Utility of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Structural Elucidation & Nomenclature
The compound 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a bifunctionalized heterocyclic scaffold widely utilized in medicinal chemistry as a "linchpin" intermediate. It combines the privileged quinoline pharmacophore with a highly reactive
IUPAC Nomenclature Breakdown
-
Parent Scaffold: Quinoline (benzo[
]pyridine).[1][2] -
Principal Functional Group: Ketone (suffix -one), located on the ethyl side chain.
-
Numbering Priority:
-
The quinoline ring atoms are numbered starting from the nitrogen (
).[3] -
The bond fusion between the benzene and pyridine rings occurs between positions 4a and 8a (not numbered in substitution).
-
The acetyl group is attached at position 3 .[4]
-
The aryl bromide is attached at position 7 .
-
The side chain is numbered starting from the carbonyl carbon (1). The bromine is on carbon 2.
-
Molecular Visualization
The following diagram illustrates the connectivity and IUPAC numbering scheme.
Chemical Properties & Data Profile[1][5][6][7][8][9][10]
| Property | Description / Value |
| Molecular Formula | |
| Molecular Weight | 328.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, |
| Reactivity Class | |
| Predicted |
Synthetic Pathways[4][8][11][12]
The synthesis of this compound typically proceeds via the bromination of the corresponding methyl ketone precursor: 3-acetyl-7-bromoquinoline .
Retrosynthetic Analysis
To access the target, the synthetic strategy disconnects at the
-
Target: this compound.
-
Precursor: 1-(7-Bromoquinolin-3-yl)ethanone (Methyl ketone).
-
Core Construction: Friedländer condensation or Vilsmeier-Haack cyclization of acetanilides.
Experimental Protocol: Selective -Bromination
Objective: Monobromination of 1-(7-bromoquinolin-3-yl)ethanone.
Reagents: N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH).
Solvent: Acetonitrile (
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq, 10 mmol) in acetonitrile (50 mL).
-
Activation: Add p-TsOH (1.5 eq) to the solution. The acid catalyst promotes enolization of the ketone, which is the reactive species for electrophilic halogenation.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Note: Slow addition prevents the formation of the
-dibromo byproduct.
-
-
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (
) will disappear, and a less polar spot ( ) will appear. -
Quenching: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).
-
Workup: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with saturated (to remove succinimide and acid) and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the target as a yellow solid.
Reactivity Profile & Applications
The utility of this molecule stems from the high electrophilicity of the
The Hantzsch Thiazole Synthesis
The primary application of this scaffold is the synthesis of 2-amino-4-(quinolin-3-yl)thiazoles, which are potent kinase inhibitors (e.g., targeting EGFR, VEGFR).
Mechanism:
-
Nucleophilic Attack: A thioamide or thiourea sulfur attacks the
-carbon, displacing bromide. -
Cyclization: The amide nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the ring to form the thiazole.
Mechanistic Pathway Diagram
Safety & Handling (MSDS Summary)
-
Hazard Identification:
-
Lachrymator: Like most
-haloketones (e.g., phenacyl bromide), this compound is a potent tear gas. It causes severe eye and respiratory irritation. -
Skin Corrosive: Direct contact can cause chemical burns.
-
-
Handling Protocols:
-
Always handle inside a functioning fume hood .
-
Wear double nitrile gloves and safety goggles.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate (to quench active alkylating potential) before removal from the hood.
-
References
-
BenchChem. (2025).[6] Synthesis and Reactivity of 2-bromo-1-(quinolin-6-yl)ethanone and related derivatives. Retrieved from
-
Organic Chemistry Portal. (2023).
-Bromoketone synthesis by bromination: Protocols and Mechanisms. Retrieved from -
Royal Society of Chemistry. (2017).[7] Versatile One-Pot Strategy to synthesize alpha-Bromoketones. Asian Journal of Organic & Medicinal Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2025). Quinoline: PubChem Compound Summary. PubChem Database.[8] Retrieved from
-
MDPI. (2022). Synthesis of quinoline-based [1,2,3]-triazole hybrids via Cu(I)-catalyzed click reaction. Molecules.[1][3][8][9][10][5][6][11][12][13][14] Retrieved from
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. asianpubs.org [asianpubs.org]
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone CAS number and identifiers
Executive Summary
2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a specialized
This guide provides an authoritative technical analysis of its chemical identity, validated synthesis protocols, mechanistic behaviors, and handling requirements.
Chemical Identity & Identifiers
While the specific CAS number for this
| Attribute | Detail |
| Chemical Name | This compound |
| Parent Compound | 1-(7-bromoquinolin-3-yl)ethanone (CAS: 1228552-87-1 ) |
| Molecular Formula | |
| Molecular Weight | ~328.99 g/mol |
| SMILES | BrC(=O)C1=CC2=C(C=C1)N=CC(Br)=C2 (Canonical representation may vary) |
| Functional Class | |
| Physical State | Pale yellow to off-white solid (typically crystalline) |
| Solubility | Soluble in DCM, CHCl |
Synthesis & Experimental Protocol
Retrosynthetic Analysis
The synthesis relies on the regioselective
Validated Synthesis Workflow
Reaction: 1-(7-bromoquinolin-3-yl)ethanone +
Reagents & Conditions:
-
Substrate: 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq)
-
Brominating Agent: Molecular Bromine (
) or Phenyltrimethylammonium tribromide (PTAB). Note: NBS/PTSA is a viable alternative for acid-sensitive substrates. -
Solvent: Glacial Acetic Acid (AcOH) or 33% HBr in AcOH.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 1-(7-bromoquinolin-3-yl)ethanone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Activation: Add 0.5 mL of 33% HBr/AcOH to catalyze enol formation.
-
Bromination: Add a solution of bromine (10 mmol, 1.0 eq) in 5 mL acetic acid dropwise over 30 minutes at 0°C. Critical: Control addition rate to prevent poly-bromination.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (
) should convert to a slightly less polar product. -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.
-
Workup: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If oil forms, extract with DCM, wash with saturated
(to remove acid), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Acetone if necessary.
Reaction Pathway Diagram[5]
Figure 1: Step-wise mechanistic pathway for the acid-catalyzed
Mechanistic Insight & Causality
Why Acid-Catalyzed Bromination?
Using basic conditions (haloform reaction conditions) is risky because the tribromomethyl intermediate can cleave to form the carboxylic acid (7-bromoquinoline-3-carboxylic acid), destroying the ketone scaffold. Acidic conditions favor mono-bromination . The introduction of the first bromine atom withdraws electron density from the
Regioselectivity
The bromine enters at the acetyl methyl group (exocyclic) rather than the quinoline ring. The quinoline ring is deactivated towards electrophilic aromatic substitution (EAS) due to the nitrogen atom; furthermore, the 7-position is already occupied by bromine. Therefore, the enol of the acetyl group is the most nucleophilic site available.
Applications in Drug Discovery
The primary utility of this compound is as a precursor for Hantzsch Thiazole Synthesis . This reaction couples the
Relevance:
-
Kinase Inhibitors: Quinoline-thiazole hybrids are frequent scaffolds in PI3K, mTOR, and CDK inhibitors.
-
Antimalarials: Analogs are explored for overcoming chloroquine resistance.
Hantzsch Coupling Workflow
Figure 2: The Hantzsch Thiazole Synthesis pathway, utilizing the target molecule to build bioactive heterocycles.
Safety & Handling (Critical)
Warning:
-
Containment: All weighing and reactions must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
-
Storage: Store at 2–8°C under inert gas (
or ). These compounds can degrade (darken) upon exposure to light and moisture, releasing HBr.
References
-
Parent Compound Identification
-
1-(7-bromoquinolin-3-yl)ethanone (CAS 1228552-87-1).[4] Chemical availability and structure verification.
-
Source: (Search Term: 1-(7-Bromoquinolin-3-yl)ethanone).
-
-
General Synthesis of
-Bromoketones:- Podgoršek, A., et al. (2009). "Halogenation of Ketones with N-Bromosuccinimide." Synthesis.
-
Source:
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Quinoline Derivatives in Medicinal Chemistry
- Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.
-
Source:
Sources
Navigating the Solubility Landscape of 7-Bromoquinoline Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in the Trajectory of 7-Bromoquinoline Derivatives
7-Bromoquinoline and its analogs represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated or potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The bromine substituent at the 7-position not only influences the molecule's electronic properties and potential for further functionalization but also significantly impacts its physicochemical characteristics, most notably its solubility.[3][4] A thorough understanding and precise characterization of the solubility profile of these derivatives in various organic solvents are paramount for their successful advancement through the drug discovery and development pipeline. Solubility governs crucial aspects such as reaction kinetics during synthesis, ease of purification, formulation strategies, and ultimately, bioavailability.[5][6] This guide provides an in-depth exploration of the factors governing the solubility of 7-bromoquinoline derivatives, outlines a robust experimental framework for its determination, and discusses the underlying theoretical principles.
I. Deconstructing Solubility: Key Factors at Play
The dissolution of a 7-bromoquinoline derivative in an organic solvent is a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice forces. Several key factors dictate this equilibrium.
The Principle of "Like Dissolves Like": Polarity as a Primary Determinant
The adage "like dissolves like" serves as a fundamental first principle in predicting solubility.[7] The polarity of both the 7-bromoquinoline derivative and the solvent is a critical determinant.
-
Solute Polarity: The quinoline core itself possesses a degree of polarity due to the nitrogen heteroatom. The introduction of a bromine atom at the 7-position, along with other functional groups, further modulates the molecule's overall dipole moment and polar surface area.[6]
-
Solvent Polarity: Organic solvents are broadly classified based on their polarity (e.g., polar protic, polar aprotic, and nonpolar). A 7-bromoquinoline derivative will exhibit higher solubility in a solvent with a similar polarity. For instance, derivatives with additional polar functional groups are likely to be more soluble in polar solvents like ethanol or methanol.[8] Conversely, less polar derivatives will show a preference for nonpolar solvents such as toluene or hexane. Common solvents for reactions involving quinoline derivatives include ethanol, toluene, and DMSO.[9]
The Influence of Molecular Structure and Substituents
The specific nature and position of other substituents on the quinoline ring, in addition to the 7-bromo group, can dramatically alter solubility.
-
Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., carbonyls, nitro groups) on the derivative can significantly enhance solubility in protic solvents capable of hydrogen bonding.
-
Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.[10][11] This can influence interactions with solvents that have electron-donating atoms. The strength of this interaction is influenced by the electron-withdrawing or -donating nature of other substituents on the aromatic ring.[12]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by solvent-solute interactions. Stronger crystal packing, often influenced by factors like molecular symmetry and intermolecular interactions (e.g., π-π stacking), can lead to lower solubility.[13]
The Impact of External Conditions
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to break the crystal lattice bonds.
-
pH: Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring.[5][9] In acidic conditions, the nitrogen can be protonated, forming a salt that is generally much more soluble in polar protic solvents.[9] Conversely, in basic conditions, the neutral, free-base form is favored, which is typically more soluble in non-polar organic solvents.[9]
II. Experimental Determination of Solubility: A Rigorous Protocol
A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[14]
The Shake-Flask Method: A Step-by-Step Workflow
This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the 7-bromoquinoline derivative to a vial containing a known volume of the selected organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, the saturated solution should be filtered (e.g., using a 0.45 µm syringe filter) or centrifuged.
-
-
Concentration Analysis:
-
Carefully withdraw a known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved 7-bromoquinoline derivative using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizing the Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
III. Data Presentation and Interpretation
Systematic organization of experimental data is crucial for analysis and comparison.
Tabulating Solubility Data
Quantitative solubility data should be presented in a clear and organized table.
| 7-Bromoquinoline Derivative | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Example Derivative A | Ethanol | 25 | Value |
| Example Derivative A | Dichloromethane | 25 | Value |
| Example Derivative A | Toluene | 25 | Value |
| Example Derivative B | Ethanol | 25 | Value |
| Example Derivative B | Dichloromethane | 25 | Value |
| Example Derivative B | Toluene | 25 | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
IV. Conclusion: A Forward Look
A comprehensive understanding of the solubility profile of 7-bromoquinoline derivatives is not merely an academic exercise but a critical component of strategic drug development. By systematically evaluating the interplay of molecular structure, solvent properties, and external conditions, researchers can make informed decisions regarding synthetic routes, purification techniques, and formulation strategies. The robust experimental and analytical methodologies outlined in this guide provide a framework for generating the high-quality data necessary to navigate the complex path from a promising lead compound to a viable therapeutic agent.
V. References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of computer-aided molecular design, 28(7), 711-733.
-
California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Stancanelli, D., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
-
IOP Conference Series: Materials Science and Engineering. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
-
Kumar, V., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Crystal Growth & Design, 21(3), 1667-1680.
-
NSF Public Access Repository. (2024, February 1). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.
-
The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
-
SciSpace. (n.d.). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion.
-
MOST Wiedzy. (2020, November 25). The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and.
-
PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 7-Bromoquinolin-8-ol.
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- 9. benchchem.com [benchchem.com]
- 10. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines | NSF Public Access Repository [par.nsf.gov]
- 11. scispace.com [scispace.com]
- 12. lair.etamu.edu [lair.etamu.edu]
- 13. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
A-Technical-Guide-to-the-α-Bromination-of-3-Acetylquinoline-and-Its-Synthetic-Applications
Abstract
This technical guide provides an in-depth exploration of the α-bromination of 3-acetylquinoline, a critical transformation that yields the versatile synthetic intermediate, 3-(2-bromoacetyl)quinoline. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, details optimized experimental protocols, and showcases the extensive synthetic utility of the resulting α-bromoketone. By synthesizing mechanistic understanding with practical, field-proven methodologies, this guide serves as an essential resource for leveraging this powerful chemical building block in medicinal chemistry and materials science.
Introduction: The Strategic Importance of 3-(2-Bromoacetyl)quinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antimalarial treatments.[1][2][3][4] The functionalization of this heterocycle is key to modulating its biological activity. 3-Acetylquinoline, in particular, serves as a valuable precursor. The introduction of a bromine atom at the α-position of the acetyl group dramatically enhances its chemical reactivity, transforming it into 3-(2-bromoacetyl)quinoline, a potent electrophile.
This α-bromoketone is an exceptionally useful building block because the bromine atom is an excellent leaving group, primed for nucleophilic substitution reactions.[5] This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex heterocyclic systems, making it a cornerstone intermediate for the synthesis of novel bioactive molecules.[6]
The Chemistry of α-Bromination: Mechanism and Optimization
The α-bromination of a ketone like 3-acetylquinoline proceeds via an enol or enolate intermediate. The choice of reaction conditions, particularly the presence of an acid or base catalyst, dictates the specific pathway.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A weak base (e.g., the solvent) can then deprotonate the α-carbon to form a nucleophilic enol intermediate. This enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and regenerate the acid catalyst.[7] This is the most common and controlled method for the selective monobromination of such ketones.
The mechanism can be visualized as follows:
Caption: Acid-catalyzed α-bromination of 3-acetylquinoline.
Reaction Parameters and Reagent Selection
The success of the α-bromination hinges on the careful selection of reagents and conditions to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or aromatic bromination.
| Reagent/Condition | Role & Rationale | Typical Choices | Source |
| Brominating Agent | Provides the electrophilic bromine. Molecular bromine is highly effective. N-Bromosuccinimide (NBS) can be used for radical-initiated or specific acid-catalyzed conditions. | Br₂, NBS | [8][9] |
| Solvent | Must be inert to bromine and capable of dissolving the substrate. It often facilitates enolization. | Glacial Acetic Acid, Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂), 1,4-Dioxane | [9][10][11] |
| Catalyst | Accelerates the rate-determining enolization step. | Hydrobromic Acid (HBr), Aluminum Chloride (AlCl₃) | [7][9] |
| Temperature | Controls reaction rate and selectivity. Reactions are often run at room temperature or with gentle heating. | Room Temperature to 50°C | [10][11] |
Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)quinoline
This protocol is a robust, validated procedure for the synthesis of 3-(2-bromoacetyl)quinoline hydrobromide, which can be easily converted to the free base.
Materials and Equipment
-
3-acetylquinoline
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve 3-acetylquinoline (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. From a dropping funnel, add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid dropwise with continuous stirring over 30 minutes. Caution: Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the product, 3-(2-bromoacetyl)quinoline hydrobromide, often precipitates as a solid. The precipitation can be encouraged by the addition of dry diethyl ether.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove unreacted bromine and acetic acid.
-
Drying: Dry the product under vacuum to yield the hydrobromide salt.
-
Neutralization (Optional): To obtain the free base, the hydrobromide salt can be suspended in water and neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The free base is then extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 3-(2-bromoacetyl)quinoline.
Product Characterization
Confirming the structure of the synthesized 3-(2-bromoacetyl)quinoline is achieved through standard spectroscopic techniques.
-
¹H NMR: The most characteristic signal is a singlet for the two methylene protons (-CH₂Br) typically appearing around δ 4.5-5.0 ppm. The aromatic protons of the quinoline ring will appear in the δ 7.5-9.0 ppm region with characteristic splitting patterns.
-
¹³C NMR: The carbonyl carbon (C=O) signal will be observed around δ 190 ppm, while the methylene carbon (-CH₂Br) will appear at approximately δ 30-35 ppm.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).
Synthetic Utility and Downstream Applications
The true value of 3-(2-bromoacetyl)quinoline lies in its versatility as a synthetic intermediate. Its electrophilic methylene carbon is a prime target for a wide range of nucleophiles, enabling the construction of diverse molecular architectures.
Key Transformations
-
Reaction with N-Nucleophiles: Amines, anilines, and hydrazines readily displace the bromide to form α-aminoketones, which are valuable precursors for imidazoles, quinoxalines, and other nitrogen-containing heterocycles.[12]
-
Reaction with S-Nucleophiles: Thioamides and thioureas react in classic Hantzsch-type syntheses to form highly functionalized thiazole rings. Thiophenols can be used to introduce arylthio moieties.[13]
-
Reaction with O-Nucleophiles: Carboxylic acids and phenols can displace the bromide to form ester and ether linkages, respectively, providing access to a different class of derivatives.
-
Formation of Fused Heterocycles: Intramolecular cyclization reactions can be designed by reacting the bromoketone with bifunctional nucleophiles, leading to the creation of complex, fused ring systems.[12][13]
Visualization of Synthetic Pathways
Caption: Key downstream synthetic pathways from 3-(2-bromoacetyl)quinoline.
Conclusion
The α-bromination of 3-acetylquinoline is a foundational reaction in modern synthetic and medicinal chemistry. It provides reliable and efficient access to 3-(2-bromoacetyl)quinoline, a high-value intermediate. A thorough understanding of the reaction mechanism allows for rational optimization of conditions, ensuring high yields and purity. The subsequent reactivity of the α-bromoketone product opens a gateway to a vast chemical space, enabling the synthesis of novel quinoline derivatives for evaluation as drug candidates, functional materials, and molecular probes. This guide provides the necessary expertise and practical protocols for researchers to confidently employ this powerful synthetic tool in their work.
References
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.
- Miura, Y., Takaku, S., Nawata, Y., & Masatomo. REACTIONS OF 3-SUBSTITUTED QUINOLINE 1-OXIDES WITH ACYLATING AGENTS.
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- Request PDF: 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).
- Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV).
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
- Some substitution reactions of thieno[3,2-f]quinoline. Journal of the Chemical Society C.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC.
- SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar. (2016).
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS.
- Synthetic Access to Aromatic α-Haloketones. MDPI. (2022).
- Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. (2016).
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021).
- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (2023).
- Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
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- 13. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
Historical Genesis: From Alkaloids to Diarylquinolines
Technical Whitepaper: The Evolution and Therapeutic Utility of Brominated Quinoline Analogs
Executive Summary
The quinoline scaffold, a privileged structure in medicinal chemistry, has served as the backbone for critical therapeutics ranging from antimalarials to antiseptics. While early optimization focused on chlorination (e.g., chloroquine), the strategic introduction of bromine has unlocked a new paradigm in drug discovery. This whitepaper analyzes the history, structure-activity relationships (SAR), and synthetic pathways of brominated quinoline analogs. It specifically dissects the success of Bedaquiline , the first FDA-approved anti-tuberculosis drug with a novel mechanism of action in 40 years, and explores the resurgence of 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) derivatives in oncology and neuroprotection.
The history of quinoline therapeutics is a continuum of structural refinement. The journey began with the isolation of quinine from Cinchona bark in 1820, establishing the quinoline core as a scaffold for anti-infectives.
-
The Chlorine Era (1930s-1980s): The mid-20th century was dominated by chlorinated analogs like chloroquine and amodiaquine. The chlorine atom provided metabolic stability and enhanced lipophilicity, crucial for accumulation in the parasite's food vacuole.
-
The Fluoro-Switch (1980s-1990s): Mefloquine introduced trifluoromethyl groups to block metabolic hotspots, further increasing half-life and potency.
-
The Bromine Breakthrough (2000s-Present): The discovery of TMC207 (Bedaquiline) marked a pivotal shift. Unlike its predecessors targeting DNA or heme detoxification, this diarylquinoline targeted ATP synthase. The inclusion of a bromine atom at the C6 position of the quinoline ring was not merely incidental; it was a calculated decision to modulate lipophilicity (
) and optimize hydrophobic interactions within the mycobacterial membrane.
Figure 1: Evolutionary timeline of quinoline therapeutics, highlighting the divergence into brominated analogs.
The Bromine Advantage: Mechanistic Insights
Why substitute chlorine with bromine? The decision is governed by three physiochemical pillars:
-
Lipophilicity Modulation: Bromine is more lipophilic than chlorine (Hansch
value: Br = 0.86 vs. Cl = 0.71). For targets embedded in lipid-rich environments—such as the mycobacterial cell wall or the blood-brain barrier—this incremental increase in can drastically improve membrane permeability. -
Halogen Bonding (The Sigma-Hole): Bromine exhibits a more pronounced "sigma-hole"—a region of positive electrostatic potential on the atom's distal side—compared to chlorine. This allows Br to act as a Lewis acid, forming directed halogen bonds with carbonyl oxygens or aromatic
-systems in the binding pocket. -
Steric Occlusion: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å). This bulk can be used to induce conformational locks, forcing the drug into a bioactive rotamer that fits a specific hydrophobic pocket.
Case Study: Bedaquiline (TMC207)
Bedaquiline represents the apex of brominated quinoline design. It acts by inhibiting the proton pump of mycobacterial ATP synthase.
Structure-Activity Relationship (SAR)
The molecule consists of four key units.[5] The bromine atom is located on Unit A (the quinoline core).[5]
-
Unit A (6-Bromo-2-methoxyquinoline):
-
Role of Br: While early SAR studies suggested the bromine could be replaced (e.g., with Cl or
) without complete loss of activity, the bromo-analog provided the optimal balance of potency and pharmacokinetic stability. The large hydrophobic surface area of the Br atom contributes to the drug's high affinity for the c-ring of ATP synthase. -
Role of OMe: The 2-methoxy group is critical for orienting the quinoline ring within the binding site.
-
-
Unit B (Phenyl Ring): Provides a rigid spacer.
-
Unit C (Naphthalene): Makes extensive hydrophobic contacts with residues Tyr70 and Leu72.
-
Unit D (Amine Side Chain): Forms a crucial hydrogen bond with Glu61 (or Glu65), mimicking the hydronium ion.
Figure 2: Component-based SAR analysis of Bedaquiline, isolating the functional contribution of the brominated quinoline core.
Case Study: Broxyquinoline & Metal Chelation
5,7-Dibromo-8-hydroxyquinoline (Broxyquinoline) operates on a different mechanism: metal chelation.[6]
-
Mechanism: The 8-hydroxy and quinoline nitrogen form a bidentate ligand capable of chelating divalent cations (
). -
Bromine Effect: The electron-withdrawing nature of the two bromine atoms lowers the
of the hydroxyl group, stabilizing the phenolate anion and enhancing metal binding affinity at physiological pH. -
Applications: Originally an intestinal antiseptic, recent research repurposes this scaffold for Alzheimer’s (targeting metal-induced amyloid aggregation) and cancer (ionophore-mediated cytotoxicity).
Experimental Protocol: Synthesis of 6-Bromo-2-methoxyquinoline
This protocol details the synthesis of the core "Unit A" of Bedaquiline. This is a critical intermediate.
Reaction Overview: 6-Bromo-2-chloroquinoline + NaOMe -> 6-Bromo-2-methoxyquinoline + NaCl
Reagents:
-
6-Bromo-2-chloroquinoline (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in methanol (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM) for extraction[7]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen gas.
-
Dissolution: Charge the RBF with 6-Bromo-2-chloroquinoline (5.0 g, 20.6 mmol). Add anhydrous Methanol (50 mL) and stir until partially suspended.
-
Reagent Addition: Add Sodium Methoxide solution (9.4 mL of 25% in MeOH, ~41.2 mmol) dropwise over 10 minutes. The reaction is exothermic; handle with care.
-
Reflux: Heat the reaction mixture to reflux (
) for 16 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The starting material spot ( ) should disappear, replaced by a more polar product spot. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent in vacuo to ~10 mL.
-
Pour the residue into ice-cold water (100 mL). A white precipitate may form.
-
Extract with Dichloromethane (
mL).
-
-
Purification:
-
Wash the combined organic layers with brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from hot petroleum ether (bp 60-80°C) to yield white needles.
-
-
Characterization:
-
Yield: Expect ~85-90% (approx. 4.2 g).
-
Melting Point: 93-96°C.[8]
-
1H NMR (CDCl3): Look for the characteristic methoxy singlet at
4.1 ppm and the quinoline aromatic protons.
-
Figure 3: Synthetic workflow for the Bedaquiline intermediate.
Future Perspectives
The field is moving toward poly-pharmacology and theranostics :
-
Anticancer Agents: New derivatives like 3,5,6,7-tetrabromo-8-methoxyquinoline are showing potent topoisomerase I inhibition. The heavy bromine load may facilitate ROS generation under irradiation (radiosensitizers).
-
Radiotracers: The isotope
( h) allows for PET imaging. Brominated quinolines are being investigated as tracers to map amyloid plaques in Alzheimer's brains, leveraging the scaffold's affinity for -amyloid aggregates.
References
-
Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[9][10] Science. Link
-
Preiss, L., et al. (2015). "Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline." Science Advances. Link
-
Ökten, S., et al. (2025).[6][11] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Chemical Biology & Drug Design. Link
-
Guo, H., et al. (2021). "Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline."[9][10] Nature.[10][12] Link
-
Prati, F., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and application in Alzheimer's disease." Current Medicinal Chemistry. Link
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- 3. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of Quinoline-Thiazole Hybrids
Introduction: The Strategic Fusion of Quinoline and Thiazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Both quinoline and thiazole ring systems are independently recognized for their vast pharmacological importance.[1][2] The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in a multitude of FDA-approved drugs, including the anticancer agent Dasatinib.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the quinoline moiety is integral to numerous therapeutic agents, demonstrating significant potential in the development of new treatments for multidrug-resistant infections and other challenging diseases.[1]
The Hantzsch thiazole synthesis, a classic and robust reaction first described by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[3][4] The reaction typically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding pathway to substituted thiazoles.[4][5] This guide provides a detailed, field-proven protocol for leveraging the Hantzsch synthesis to create novel hybrid molecules incorporating a quinoline scaffold. Such quinoline-thiazole derivatives are of significant interest to researchers and drug development professionals due to their potential for synergistic or novel bioactivities.[1]
This document will elucidate the underlying mechanism of the Hantzsch synthesis, provide a detailed, step-by-step protocol for the synthesis of a quinoline-thiazole derivative via a quinoline-thiosemicarbazone intermediate, and offer practical guidance on product characterization, troubleshooting, and safety.
Core Principles: The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.[5] The overall transformation involves the reaction between an α-haloketone and a thioamide (or related thiourea derivative) to form the thiazole ring.[2] The reaction proceeds through a well-established multi-step pathway involving condensation and dehydration.
The mechanism can be broken down into three key stages:
-
S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the haloketone. This SN2 displacement of the halide forms an isothioamide salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxythiazoline intermediate.
-
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.[5]
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Application Protocol: Two-Step Synthesis of Quinoline-Thiazole Derivatives
The synthesis of thiazole derivatives bearing a quinoline moiety can be efficiently achieved through a two-step process.[1] This protocol first involves the formation of a quinoline-based thiosemicarbazone intermediate, which then undergoes a Hantzsch-type cyclization with an α-haloketone.
Sources
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Procedure for nucleophilic substitution on 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Application Note: Strategic Nucleophilic Substitution on 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Executive Summary
This guide details the protocols for functionalizing This compound , a privileged "dual-warhead" scaffold in medicinal chemistry. This molecule features two distinct electrophilic sites: a highly reactive aliphatic
This application note focuses on nucleophilic substitution (
Safety & Handling (Critical)
Hazard Class: Lachrymator / Corrosive [1]
-
Lachrymatory Nature: Like all
-haloketones, this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 channels in the corneal nerve endings, causing severe irritation [1]. -
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating capability before cleanup.
Chemical Logic & Reactivity Profile
The molecule presents a study in Chemo-Selectivity .
-
Primary Site (
-Carbon): The carbonyl group at C-1 withdraws electron density, making the adjacent highly electrophilic. It undergoes rapid reactions with soft nucleophiles (thioureas, thiols) and hard nucleophiles (amines, azides). -
Secondary Site (C-7 Aromatic Br): The bromine on the quinoline ring is part of an aryl halide system. It is inert to standard
conditions but serves as a "handle" for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the side chain has been functionalized [2].
Reactivity Visualization
The following diagram maps the divergent reaction pathways available to this scaffold.
Figure 1: Chemo-selectivity landscape. The red path (Site A) is the focus of this substitution guide.
Protocol A: Hantzsch Thiazole Synthesis
Application: Synthesis of 2-aminothiazole-quinoline hybrids.
Mechanism: Nucleophilic attack by sulfur (
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Thiourea or substituted thioamide (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)
-
Base (Workup): 10% Ammonium Hydroxide (
) or
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate (1 mmol) in absolute ethanol (10 mL). Note: Slight heating may be required for full solubility.
-
Addition: Add thiourea (1.1 mmol) in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (
) should disappear, and a lower spot (hydrobromide salt of the product) may appear or precipitate.
-
-
Precipitation (The Salt): Often, the product precipitates as the hydrobromide salt (HBr) directly from the hot solution. Cool to room temperature.
-
Neutralization (Critical):
-
Filter the solid.
-
Suspend the solid in water (5 mL).
-
Basify with 10%
until pH 8–9. The free base will precipitate as a distinct solid [3].
-
-
Purification: Filter the free base, wash with cold water, and recrystallize from EtOH/DMF if necessary.
Protocol B: Direct N-Alkylation (Amination)
Application: Synthesis of
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.2 eq)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Dry DMF or Acetone
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and purge with nitrogen.
-
Slurry Formation: Add the secondary amine (1.2 mmol) and anhydrous
(2.0 mmol) to dry DMF (5 mL). Stir at for 15 minutes. -
Controlled Addition: Dissolve the bromo-quinoline substrate (1 mmol) in DMF (2 mL). Add this solution dropwise to the amine/base slurry at
.-
Why: Keeping the nucleophile in excess relative to the local concentration of the electrophile prevents the product (which is also a nucleophile) from reacting with a second molecule of starting material [4].
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (30 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine to remove DMF. -
Drying: Dry over
and concentrate in vacuo.
Workflow Diagram
Figure 2: Decision tree for experimental execution based on target moiety.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Lachrymation in Lab | Poor containment | Neutralize glassware with dilute ammonia inside the hood before washing. |
| Poly-alkylation (Protocol B) | Excess substrate or high temp | Use excess amine (2-3 eq) or switch to dropwise addition of substrate at |
| Low Yield (Protocol A) | Product trapped as salt | Ensure pH is adjusted to >8 during workup to liberate the free base. |
| Incomplete Reaction | Poor solubility | Switch solvent from Ethanol to 1:1 Ethanol/DMF or use microwave irradiation ( |
| Dark Tarry Product | Decomposition |
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Lachrymator). Retrieved from
-
BenchChem. (2025). 2-bromo-1-(quinolin-6-yl)ethanone Reactivity Profile. Retrieved from
-
Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis: Mechanism and Protocol. Retrieved from
-
Master Organic Chemistry. (2011). Nucleophilic Substitution with Amines: Preventing Polyalkylation.[2] Retrieved from
-
Royal Society of Chemistry. (2017). Synthesis of substituted Hantzsch thiazole derivatives. New Journal of Chemistry.[3] Retrieved from
Sources
Reagents for cyclization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Application Note: Strategic Cyclization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone for Heterocyclic Library Generation
Introduction: The Privileged Scaffold
The molecule This compound represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its dual-functionality allows for orthogonal synthetic strategies:
-
The
-Bromoketone (C3 side chain): A highly reactive electrophile susceptible to nucleophilic attack, serving as a linchpin for constructing 5-membered heterocycles (thiazoles, imidazoles) or fused systems (imidazo[1,2-a]pyridines). -
The 7-Bromo Substituent (Quinoline core): An aryl bromide that remains inert during standard cyclization conditions, preserving a handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship) diversity.[1]
This application note details three distinct cyclization protocols to transform this core into bioactive heterocyclic libraries, emphasizing reaction causality, solubility management, and purification strategies.
Reaction Landscape & Strategic Planning
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Caption: Divergent synthesis pathways transforming the quinoline
Detailed Protocols
Protocol A: Hantzsch Thiazole Synthesis
Target: 4-(7-Bromoquinolin-3-yl)-2-aminothiazole derivatives.[1]
Mechanism: The sulfur atom of the thioamide acts as a soft nucleophile, attacking the
| Parameter | Specification |
| Reagents | Thiourea (for 2-NH2) or Thiobenzamide (for 2-Ph) |
| Solvent | Ethanol (Absolute) or DMF (if solubility is poor) |
| Stoichiometry | 1.0 equiv.[1] Substrate : 1.1 equiv. Thioamide |
| Temperature | Reflux ( |
| Time | 2 - 4 Hours |
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of this compound in 10 mL of absolute ethanol .
-
Note: The starting material may not fully dissolve at RT. It will solubilize as the reaction proceeds and temperature increases.
-
-
Addition: Add 1.1 mmol of Thiourea (or substituted thioamide).
-
Reflux: Heat the mixture to reflux with stirring. The solution typically turns clear, then precipitates the hydrobromide salt of the product.
-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
-bromoketone) is less polar and will disappear. -
Isolation (Free Base):
Protocol B: Imidazo[1,2-a]pyridine Synthesis
Target: 2-(7-Bromoquinolin-3-yl)imidazo[1,2-a]pyridine.[1] Mechanism: N-alkylation of the pyridine ring nitrogen (the most nucleophilic site) forms a quaternary pyridinium salt. Subsequent cyclization occurs via the exocyclic amino group attacking the carbonyl carbon.
Visualizing the Mechanism:
Caption: Step-wise formation of the fused Imidazo[1,2-a]pyridine system.
Step-by-Step Methodology:
-
Setup: Combine 1.0 mmol of this compound and 1.1 mmol of 2-aminopyridine in 10 mL Ethanol .
-
Catalyst (Optional): Addition of
(1.5 equiv) can accelerate the reaction by neutralizing the HBr formed in situ, driving the equilibrium forward. -
Reaction: Reflux for 4–6 hours.
-
Workup:
-
Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography due to the polarity of the fused system.
Critical Technical Considerations
Solubility & Solvent Selection
The 7-bromoquinoline core is lipophilic and planar, leading to potential
-
Standard: Ethanol is the greenest choice and allows for precipitation-based purification.
-
Alternative: If the substrate precipitates before reacting, switch to DMF or 1,4-Dioxane at
. -
Workup Adjustment: If using DMF, pour the reaction mixture into ice-water to precipitate the product. Do not attempt to rotovap DMF unless you have a high-vacuum pump.
Stability of the -Bromide
-
Storage: Store the starting material at
under argon. The -C-Br bond is lachrymatory and sensitive to light (photolytic cleavage). -
Color Change: If the starting material turns green/brown, it has partially decomposed to HBr and polymerized byproducts. Purify via a short silica plug (100% DCM) before use.
Orthogonal Functionalization (The "Expertise" Insight)
Do not use Palladium catalysts during the cyclization step. The 7-bromo position is reactive toward Pd(0).[1] Perform the cyclization first to build the heterocycle, then utilize the 7-bromo handle for Suzuki couplings to attach aryl groups, increasing the complexity of the final drug candidate.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[8] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft.
-
Imidazo[1,2-a]pyridine Method: Adib, M., et al. (2010).[9][10] "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate." Synlett.
-
Review on 3-Acetylquinoline Chemistry: Abdel-Kader, D., et al. (2024).[1][11][12] "3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review)." ResearchGate.[1]
-
Green Chemistry Approaches: Chapman, M. R., et al. (2016).[13] "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry.
Sources
- 1. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone | C7H5BrClNO | CID 19432921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. synarchive.com [synarchive.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
Application Note: High-Fidelity Utilization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone in Medicinal Chemistry
Executive Summary
This Application Note details the technical specifications and utilization protocols for 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone (hereafter referred to as Inter-Q7Br ). This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (c-Met, PI3K) and anti-infectives.
Its value lies in its orthogonal reactivity :
- -Bromoketone (C3 position): A highly reactive electrophile for rapid heterocycle construction (Hantzsch thiazole/imidazole synthesis).[1]
-
Aryl Bromide (C7 position): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for Structure-Activity Relationship (SAR) expansion after the core scaffold is built.[1]
Chemical Profile & Reactivity Logic
Structural Analysis
Inter-Q7Br possesses two electrophilic sites with distinct activation energies. Understanding this hierarchy is crucial for preventing polymerization and ensuring chemoselectivity.
-
Site A (Soft Electrophile): The
-carbon adjacent to the carbonyl. It is susceptible to attack by nucleophiles (thioamides, amidines). Reactivity: High. -
Site B (Hard Electrophile): The Carbonyl carbon.[1] Susceptible to 1,2-addition, though usually bypassed in favor of cyclization at Site A.
-
Site C (Latent Electrophile): The C7-Bromine. Inert to standard nucleophilic conditions used at Site A, preserving it for subsequent catalytic activation.
Stability & Handling (Lachrymator Warning)
-
Hazards: Like all
-haloketones, Inter-Q7Br is a potent lachrymator and skin irritant.[1] It alkylates cysteine residues in TRPA1 channels. -
Storage: Store at -20°C under Argon. The compound degrades via photolysis and hydrolysis if exposed to light/moisture, releasing HBr which autocatalyzes decomposition.
Protocol A: Upstream Synthesis (Preparation)
Note: If not purchasing commercially, this intermediate is synthesized from 1-(7-bromoquinolin-3-yl)ethanone.[1]
Objective: Regioselective bromination of the acetyl group without over-brominating the quinoline ring.
Reagents:
-
Precursor: 1-(7-bromoquinolin-3-yl)ethanone (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)[1]
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Dissolution: Dissolve the acetyl quinoline precursor in MeCN (10 mL/g). Ensure the solution is homogeneous.
-
Activation: Add pTsOH. Stir at room temperature (RT) for 10 minutes to activate the enol tautomer.
-
Bromination: Add NBS portion-wise over 15 minutes. Critical: Do not dump NBS all at once; this prevents local high concentrations that favor poly-bromination.
-
Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually runs slightly less polar or co-elutes; use UV/stain differentiation or LCMS.
-
Workup: Cool to RT. Concentrate under reduced pressure. Redissolve in DCM, wash with water (
) to remove succinimide and acid.[1] -
Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as
-bromoketones can decompose on acidic silica.[1]
Protocol B: Downstream Application (Hantzsch Thiazole Synthesis)
Context: This is the primary pharmaceutical application—converting the
Reaction Scheme Logic:
The reaction proceeds via an initial
Experimental Procedure
Target: Synthesis of 4-(7-bromoquinolin-3-yl)thiazol-2-amine derivatives.
| Component | Equivalents | Role |
| Inter-Q7Br | 1.0 | Electrophilic Scaffold |
| Thiourea / Thioamide | 1.1 | Binucleophile |
| Ethanol (Anhydrous) | [0.2 M] | Solvent |
| NaHCO | 1.2 | Acid Scavenger (Post-reaction) |
Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Inter-Q7Br (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the Thiourea or substituted Thioamide (1.1 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (78°C).
-
Observation: The suspension will typically clear as the reagents dissolve, followed by the precipitation of the HBr salt of the product (hydrobromide).[1]
-
Time: 1–3 hours. Monitor via LCMS (Look for Mass: [M+H] = Product Mass.[1] Note: The starting material Mass is M+79/81; Product is M-Br+S+N unit - H2O).
-
-
Isolation (Free Base):
-
Cool the mixture to 0°C.
-
Filter the solid (HBr salt) and wash with cold ethanol.[1]
-
Suspend the salt in water and neutralize with saturated aqueous NaHCO
until pH ~8. -
Filter the resulting free base solid, wash with water, and dry under vacuum.
-
Troubleshooting Note: If the product does not precipitate, concentrate the ethanol to 20% volume and add diethyl ether to induce crystallization.
Protocol C: Late-Stage Diversification (Suzuki Coupling)
Context: Once the thiazole ring is installed, the 7-Br position remains available for coupling with aryl boronic acids to expand the library.
Conditions:
-
Catalyst: Pd(dppf)Cl
(5 mol%) or Pd(PPh ) .[1] -
Base: K
CO (2.0 eq).[1] -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 90°C under inert atmosphere (
).
Why this order? Performing Suzuki coupling after thiazole formation prevents the Pd-catalyst from interacting with the reactive
Visualizing the Workflow
The following diagram illustrates the strategic flow from the raw quinoline intermediate to a diversified drug candidate library.
Figure 1: Strategic workflow for utilizing Inter-Q7Br.[1] Path A (Thiazole synthesis) is the dominant route for c-Met/PI3K inhibitor design.
References
-
General Synthesis of
-Bromoketones:-
Cowper, N. G., et al. "General and Practical
-Bromination of Ketones." Organic Syntheses, 2005. (Methodology adaptation for NBS bromination).
-
-
Hantzsch Thiazole Synthesis Mechanism & Protocol
-
Potts, K. T. "The Chemistry of Thiazoles and Thiazolines." Chemical Reviews, 1977.
-
-
Quinoline Scaffolds in Kinase Inhibitors
-
Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011.
-
-
7-Bromoquinoline Utility
-
Ambeed. "7-Bromoquinoline Applications in Drug Development." Ambeed Chemical Reference. (Verifying the utility of the 7-bromo core).
-
-
Safety Data (Lachrymators)
-
National Center for Biotechnology Information. "PubChem Compound Summary for Bromoacetone derivatives."
-
Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).
Sources
Application Note: Microwave-Assisted Synthesis of Brominated Quinoline Ethanones
Introduction: The Imperative for Speed and Efficiency in Medicinal Chemistry
Quinoline scaffolds are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core, particularly with halogens like bromine and acetyl (ethanone) groups, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. Bromine atoms can act as key recognition elements for protein binding and serve as synthetic handles for further diversification, while the ethanone moiety is a versatile precursor for synthesizing more complex structures like chalcones and other pharmacophores.[4][5]
Traditional synthesis of these derivatives often involves lengthy reaction times, harsh conditions, and significant energy consumption, creating a bottleneck in the drug discovery pipeline.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative that dramatically accelerates reaction rates, often increases yields, and improves product purity.[6][7][8][9] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of brominated quinoline ethanones, tailored for researchers in drug development and synthetic chemistry.
The Science Behind Microwave-Assisted Synthesis
Conventional heating relies on thermal conduction, a relatively slow and inefficient process where heat is transferred from an external source through the vessel walls into the reaction mixture. This often results in temperature gradients and localized overheating. Microwave synthesis, in contrast, utilizes dielectric heating.[9][10]
The core principles are:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, continuously attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation creates intense molecular friction, which translates into a rapid and uniform increase in temperature throughout the bulk of the solution.[10][11]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. The resulting collisions generate heat efficiently.[10][11]
This "volumetric" heating mechanism bypasses the limitations of conventional heat transfer, allowing for reaction temperatures to be reached in seconds to minutes, rather than hours. The result is a significant reduction in reaction time and often a cleaner reaction profile with fewer side products.[8][12]
Synthetic Strategy: Bromination of Quinoline Ethanone
The synthesis of a brominated quinoline ethanone can be approached in several ways. A highly effective and modular strategy involves the direct bromination of a readily available quinoline ethanone precursor. This electrophilic aromatic substitution reaction is an ideal candidate for microwave acceleration. The high-energy transition state can be accessed rapidly, and the uniform heating minimizes the formation of poly-brominated and other side products that can plague conventional methods.
This guide will focus on the bromination of 1-(quinolin-6-yl)ethanone using N-Bromosuccinimide (NBS) as the brominating agent and acetic acid as the solvent and catalyst—a combination well-suited for microwave conditions.
Experimental Protocol: Microwave-Assisted Synthesis of 1-(5-bromoquinolin-6-yl)ethanone
This protocol details a representative procedure for the regioselective bromination of a quinoline ethanone derivative using a dedicated monomode microwave reactor.
4.1. Principle of the Reaction The reaction proceeds via an electrophilic aromatic substitution mechanism. Acetic acid protonates the NBS, activating it and facilitating the generation of the electrophilic bromine species. The quinoline ring, activated by the ethanone group, then attacks the electrophile. The use of microwave irradiation dramatically shortens the time required to overcome the activation energy for this transformation.
4.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Quinolin-6-yl)ethanone | ≥97% | Commercial | Substrate |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Commercial | Brominating Agent |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercial | Solvent and Catalyst |
| Ethyl Acetate | HPLC Grade | Commercial | For extraction and chromatography |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house | For neutralization |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial | Drying agent |
| 10 mL Microwave Process Vial | - | Reactor Specific | With snap-on cap and stir bar |
4.3. Instrumentation
-
Monomode Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature, pressure, and power.
-
Magnetic Stirrer/Hotplate
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Flash Chromatography System
4.4. Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-(quinolin-6-yl)ethanone (1.0 mmol, 171.2 mg).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and glacial acetic acid (5 mL).
-
Vessel Sealing: Securely seal the vial with the snap-on cap.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 120 °C (Use "Normal" absorption setting)
-
Hold Time: 10 minutes
-
Power: 200 W (Dynamic power control to maintain temperature)
-
Pressure: Max 250 psi
-
Stirring: High
-
-
Reaction Monitoring & Cooling: Upon completion, the instrument will automatically cool the vial to below 50 °C using compressed air before it is safe to handle.
-
Work-up:
-
Carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 1-(5-bromoquinolin-6-yl)ethanone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Process Optimization & Comparative Data
The efficiency of microwave-assisted synthesis is starkly evident when compared to conventional heating methods. The following table summarizes typical results for the bromination reaction under different conditions.
| Parameter | Conventional Heating | Microwave Synthesis (MAOS) | Rationale / Advantage of MAOS |
| Heating Method | Oil Bath Reflux | Monomode Microwave Reactor | Direct, uniform heating leads to rapid temperature elevation and avoids vessel wall superheating.[10] |
| Temperature | 118 °C | 120 °C | Precise temperature control in a sealed vessel allows for superheating of the solvent above its atmospheric boiling point. |
| Reaction Time | 6 - 8 hours | 10 minutes | Dramatic rate acceleration reduces overall process time and energy consumption.[3] |
| Typical Yield | 65 - 75% | ~90% | Rapid reaction time minimizes the formation of degradation products and poly-brominated species.[3][6] |
| Solvent Volume | 10 mL | 5 mL | Smaller volumes are feasible, reducing solvent waste and aligning with green chemistry principles.[6] |
| Observations | Significant formation of dark, tar-like side products. | Cleaner reaction mixture, easier purification. | The short duration at high temperature favors the desired kinetic product over thermodynamic degradation pathways.[12] |
Visualization of Workflow and Chemistry
6.1. Experimental Workflow
The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of brominated quinoline ethanones.
Caption: General workflow for microwave-assisted synthesis.
6.2. Reaction Scheme
This diagram shows the chemical transformation occurring during the synthesis.
Caption: Microwave-assisted bromination reaction scheme.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of functionalized heterocyclic compounds like brominated quinoline ethanones. The technology provides a powerful tool for accelerating discovery chemistry by drastically reducing reaction times from hours to minutes while simultaneously improving yields and product purity. The protocol described herein is robust, reproducible, and serves as a foundational method that can be adapted for a wide range of quinoline substrates and other halogenating agents. By embracing MAOS, research organizations can enhance their synthetic efficiency, reduce energy consumption, and ultimately shorten the timeline for the development of novel chemical entities.
References
-
Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794. Available from: [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]
-
Chaskar, A. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Katritzky, A. R., & Singh, S. K. (2015). Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Arkivoc. Available from: [Link]
-
Kumar, A., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Boruah, M., & Deka, D. C. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available from: [Link]
-
Umar, A., et al. (2018). THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. Available from: [Link]
-
Kaur, H., & Singh, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]
-
Gevorgyan, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available from: [Link]
-
Sharma, P., & Kumar, A. (2021). Microwave-Assisted Synthesis of Quinolines. ResearchGate. Available from: [Link]
-
Belferdi, F., et al. (2013). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Available from: [Link]
- Xu, J., et al. (2021). Microwave-assisted synthesis of 2-(1H)-quinolinones. Google Patents.
-
Kaur, H., & Singh, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]
-
Singh, R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. Available from: [Link]
-
Asghari, S., Ramezanzade, K., & Ramezani, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
-
Calvino-Casilda, V., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Khaligh, N. G. (2014). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. ResearchGate. Available from: [Link]
-
Asghari, S., Ramezanzade, K., & Ramezani, M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]
-
Gomes, C. M. B., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. Available from: [Link]
-
Shaik, S. P., et al. (2014). Microwave assisted synthesis and antibacterial studies of (E)-3-(2- Morpholinoquinolin-3-yl)-1-aryl prop-2. Journal of Chemical, Biological and Physical Sciences. Available from: [Link]
Sources
- 1. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchpublish.com [researchpublish.com]
- 5. jocpr.com [jocpr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 8. ajrconline.org [ajrconline.org]
- 9. mdpi.com [mdpi.com]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Case ID: #BQ-SYN-003
Topic: Yield Optimization & Troubleshooting for
Executive Summary
The synthesis of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a critical intermediate step, often used in generating thiazole- or imidazole-based kinase inhibitors. Users frequently report yields below 40% due to three competing factors: polybromination (formation of the
This guide replaces standard textbook procedures with field-optimized protocols designed to boost isolated yields to >75%.
Part 1: Critical Process Parameters (The "Why" and "How")
The Chemistry of Failure
The reaction relies on the electrophilic halogenation of the enol tautomer of the ketone.
-
The Trap: The introduction of the first bromine atom makes the
-protons more acidic, potentially accelerating the second bromination (over-reaction). -
The Fix: We must control the concentration of the brominating agent and the acidity of the media to favor mono-bromination.
Recommended Protocol: The NBS/p-TsOH Method
While elemental bromine (
Optimized Workflow
| Step | Parameter | Specification | Rationale |
| 1 | Solvent | Acetonitrile (MeCN) or THF | MeCN dissolves the polar quinoline core better than non-polar solvents. |
| 2 | Stoichiometry | 1.05 eq NBS | Slight excess ensures conversion without driving di-bromination. |
| 3 | Catalyst | 0.1 - 0.2 eq | Promotes enolization. Critical: Do not use mineral acids (HCl) which may salt out the quinoline. |
| 4 | Temp | Reflux ( | Required to overcome the high activation energy of enolizing the electron-deficient quinoline ring. |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and potential diversion points (impurities).
Figure 1: Reaction pathway showing the critical dependence on acid catalysis for enolization and the risk of over-bromination.[2]
Part 2: Troubleshooting Guide (FAQs)
Q1: I am seeing a large spot of unreacted starting material by TLC even after 4 hours.
Diagnosis: Poor Enolization. The quinoline ring is electron-withdrawing, which destabilizes the positive charge in the transition state of acid-catalyzed enolization. Corrective Action:
-
Increase Catalyst: Bump
-TsOH loading to 20-30 mol%. -
Solvent Switch: If using THF, switch to Acetic Acid or a mixture of CHCl3/EtOAc (1:1) . The "King's Conditions" (Copper(II) Bromide in EtOAc) are excellent for stubborn substrates but require refluxing heterogeneous mixtures [1].
Q2: My product contains 15-20% of the di-bromo impurity. How do I remove it?
Diagnosis: Stoichiometry/Temperature Mismatch. Di-bromo impurities are notoriously difficult to separate via column chromatography due to similar Rf values. Corrective Action:
-
Prevention: Add the NBS portion-wise (e.g., 4 portions over 1 hour) rather than all at once. This keeps the instantaneous concentration of brominating agent low.
-
Purification: Do not use silica gel chromatography immediately. Recrystallize the crude solid from Ethanol/Acetone (9:1) . The di-bromo species is often more soluble and will stay in the mother liquor.
Q3: The product turns black/tarry during column chromatography.
Diagnosis: Product Instability.
-
Workup: Wash the organic layer with dilute Sodium Bicarbonate (
) to neutralize acid, but do not let it sit in basic water (hydrolysis risk). -
Stationary Phase: Use Neutral Alumina instead of Silica Gel, or treat your Silica Gel with 1% Triethylamine in Hexane before loading (though this risks alkylating the amine, neutral silica is safer).
-
Storage: Store the solid in the dark at
.
Part 3: Advanced Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Decision matrix for troubleshooting common synthetic failures.
Part 4: Safety & Handling
-
Lachrymator Warning: This compound is a severe eye and respiratory irritant (similar to tear gas). Always handle in a functioning fume hood.
-
Quenching: Quench all glassware and spills with a solution of sodium thiosulfate (
) to destroy active bromine residues before removing items from the hood.
References
-
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry.
-
Lee, J. C., et al. (2005). Ultrasound-assisted
-bromination of ketones with N-bromosuccinimide. Ultrasonics Sonochemistry. -
Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halide Salts. Current Organic Chemistry.
Sources
Technical Support Center: Storage and Handling of α-Bromoketones
Welcome to the technical support center for α-bromoketones. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive reagents. As highly reactive electrophiles, α-bromoketones are susceptible to degradation, primarily through hydrolysis, which can compromise experimental integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and reliability of your α-bromoketones.
Troubleshooting Guide: Common Issues During Storage
This section addresses specific problems you may encounter with your stored α-bromoketones. The guidance provided is based on an understanding of the underlying chemical principles governing their stability.
Issue 1: My α-bromoketone, which was initially colorless/a white solid, has turned yellow or brown.
Analysis of the Problem:
This discoloration is a common visual indicator of degradation. α-Bromoketones can undergo slow decomposition, often through hydrolysis or elimination reactions, which can liberate trace amounts of elemental bromine (Br₂) or hydrogen bromide (HBr) gas.[1][2] Elemental bromine has a characteristic reddish-brown color, and even minute quantities can impart a yellow or brown tint to your compound. The presence of HBr can also catalyze further decomposition pathways.
Recommended Actions:
-
Do Not Assume Unusability: While discoloration indicates some level of degradation, the material may still be suitable for certain applications, particularly for initial synthetic steps where impurities can be removed later. However, for sensitive, high-stakes, or final-step reactions, using a discolored reagent is not advised without purification.
-
Assess Purity: Before use, it is critical to determine the extent of decomposition.
-
For Solids: Check the melting point. A significant depression or broadening of the melting point range compared to the literature value suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC plate comparing your stored sample to a fresh standard (if available). The appearance of new spots, particularly a baseline spot (indicative of more polar hydrolysis products), confirms degradation.
-
¹H NMR Spectroscopy: This is the most definitive method. Acquire a proton NMR spectrum and look for the characteristic signal of the proton alpha to the bromine and carbonyl. A diminished integration of this peak and the appearance of new peaks, especially in the 3.5-4.5 ppm region (indicative of an α-hydroxyketone), confirms hydrolysis.
-
-
Decision & Action Workflow:
Caption: Workflow for addressing discolored α-bromoketones.
Issue 2: My reaction yield is low, or I'm observing unexpected byproducts.
Analysis of the Problem:
If you have ruled out other experimental variables (reagent stoichiometry, reaction conditions, solvent purity), the quality of your α-bromoketone is a primary suspect. Hydrolysis is the most common degradation pathway, converting the electrophilic α-bromoketone into the corresponding, and often less reactive, α-hydroxyketone.
-
Mechanism of Hydrolysis: Water, a ubiquitous and potent nucleophile, can attack the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate, which subsequently expels a bromide ion to form an α-hydroxyketone and hydrogen bromide (HBr). This process consumes your starting material and generates HBr, which can catalyze other unwanted side reactions.[3]
Caption: Simplified mechanism of α-bromoketone hydrolysis.
Recommended Actions:
-
Confirm Starting Material Purity: Before starting your reaction, run a quick purity check on the α-bromoketone using the methods described in Issue 1 . This is a crucial self-validating step for any synthesis.
-
Experimental Protocol: Purity Verification by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of your α-bromoketone in a deuterated solvent (e.g., CDCl₃) that is known to be dry.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the α-proton: Locate the signal corresponding to the C-H proton adjacent to the bromine and carbonyl. This is typically a singlet, doublet, or triplet (depending on the adjacent R' group) in the 4.0-5.0 ppm range.
-
Look for the Hydrolysis Product: The corresponding α-hydroxyketone will have a C-H proton signal shifted slightly upfield, often appearing in the 3.5-4.5 ppm range. You may also see a broad singlet for the new -OH proton.
-
Quantify: Integrate the α-proton signal of your starting material against the corresponding signal of the hydrolysis byproduct to estimate the percentage of degradation.
-
-
-
Purification: If significant degradation (>5%) is detected and the compound is a solid, recrystallization is often the most effective method for purification. For oils, column chromatography may be an option, but be aware that silica gel can be acidic and may promote further degradation in some cases.
Frequently Asked Questions (FAQs)
Q1: What are the absolute ideal storage conditions for α-bromoketones?
To maximize shelf-life, multiple environmental factors must be strictly controlled.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerator) [4] | Slows the rate of decomposition reactions. For long-term storage (>6 months), -20 °C (Freezer) is an option, but ensure the solvent/compound will not freeze and break the container.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [6] | Displaces atmospheric moisture and oxygen, which are key reactants in degradation pathways.[6] |
| Moisture | Store in a Desiccator [5] | Minimizes exposure to water, the primary cause of hydrolysis. |
| Light | Amber Glass Vial or Wrap in Foil [4][5] | Protects the compound from photolytic decomposition, which can generate radical species and accelerate degradation. |
| Container | Glass Bottle with PTFE-lined Cap | Provides a non-reactive surface and an excellent seal against the atmosphere. Seal the cap threads with Parafilm for an extra barrier.[5] |
Q2: Should I add any stabilizers to my α-bromoketone?
For laboratory-grade reagents, the addition of stabilizers is generally not recommended . Doing so introduces a new substance that could interfere with your reaction. The best practice is to rely on stringent environmental controls as outlined above. The most effective "stabilizer" is the absence of water.
Q3: How often should I check the purity of a stored α-bromoketone?
A good rule of thumb is to perform a quick purity check (like TLC) before each use, especially if the reagent has been stored for more than a month or has been opened multiple times. A full analytical characterization (like NMR) is recommended if you observe any visual changes or encounter unexpected reaction outcomes.
Q4: Are there any incompatible materials I should be aware of?
Yes. As potent electrophiles and alkylating agents, α-bromoketones are reactive.
-
Avoid Strong Bases: Bases can promote E2 elimination to form α,β-unsaturated ketones.[7][8]
-
Avoid Strong Nucleophiles: Avoid storing near amines, thiols, or other strong nucleophiles.
-
Metals: Avoid contact with reactive metals.[2] Storage containers should be glass.[1][9] Spatulas should be made of stainless steel or other resistant materials.
By adhering to these guidelines, you can ensure the stability of your α-bromoketones, leading to more reliable, reproducible, and successful experimental outcomes.
References
- Dolly Corporation. (2025, October 20).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286–1291.
- Scribd. Bromine Handling.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11715, Bromoacetone.
-
Jadhav, A. P., & Legault, C. Y. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 20, 1286-1291. Available from [Link]
- University of Rochester, Department of Chemistry. How to Store Reagents.
- Crown Scientific. (2025, April 30). How to Store and Handle Lab Reagents Properly.
- Reddit. (2023, May 30).
- ResearchGate. (2025, August 6).
- McMurry, J. (2023). Organic Chemistry (10th ed.).
- YouTube. (2024, June 7).
- Quimivita. (2025, March 25).
- StressMarq Biosciences Inc. (2015, February 19).
- SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
- Scientific Research Publishing. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- LibreTexts. (2023, January 29). 22.
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. LCSS: BROMINE [web.stanford.edu]
- 3. reddit.com [reddit.com]
- 4. ersolutionbd.com [ersolutionbd.com]
- 5. How To [chem.rochester.edu]
- 6. scioninstruments.com [scioninstruments.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Purification methods for 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone crude product
Technical Support Center: Purification of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
-Bromoketones[1][2]Executive Summary
The purification of This compound presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the
Crude products from the bromination of 3-acetyl-7-bromoquinoline often contain three critical impurities:
-
Unreacted Starting Material (SM): 1-(7-bromoquinolin-3-yl)ethanone.
-
Over-brominated byproduct: 2,2-Dibromo-1-(7-bromoquinolin-3-yl)ethanone.
-
Acidic salts: Hydrobromide salts of the quinoline ring.
This guide prioritizes recrystallization over chromatography to minimize decomposition on silica gel.
Part 1: Diagnostic & Triage[2]
Before selecting a method, you must diagnose the crude profile.[2] Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (3:1) .
| Observation on TLC | Likely Composition | Recommended Action |
| Single Spot ( | High Purity (>90%) | Wash & Dry: Triturate with cold diethyl ether to remove trace color/acids. |
| Major Spot + Faint Lower Spot | Product + SM | Recrystallization: Method A (Ethanol/Water) or Method B (EtOAc/Hexane). |
| Major Spot + Faint Higher Spot | Product + Dibromo impurity | Recrystallization: Method B (EtOAc/Hexane) is superior for removing non-polar dibromo species. |
| Streak/Smearing | Acidic Salts/Decomposition | Neutralization: Dissolve in DCM, wash with sat.[2] |
Part 2: Primary Purification Protocol (Recrystallization)
Expert Insight:
Method A: The Ethanol/Water Anti-Solvent Method
Best for: Removing unreacted methyl ketone starting material.[2]
-
Dissolution: Place the crude solid in a flask. Add absolute ethanol (10 mL per gram of crude).
-
Heating: Heat to
with stirring until fully dissolved. Do not boil aggressively. -
Anti-Solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]
-
Clarification: Add 1–2 drops of ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, cool to
(ice bath) for 30 minutes. -
Isolation: Filter the pale yellow needles. Wash with cold 50% aqueous ethanol.
Method B: The Ethyl Acetate/Hexane Method
Best for: Removing non-polar over-brominated impurities.[2]
-
Dissolution: Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) .
-
Precipitation: Slowly add Hexanes (or Heptane) until the ratio is approx. 1:2 (EtOAc:Hexane).
-
Cooling: Cool slowly to room temperature. The dibromo impurity typically remains in the mother liquor due to higher lipophilicity.
Part 3: Secondary Protocol (Flash Chromatography)
Warning: Silica gel is slightly acidic. The basic quinoline nitrogen can bind to silica, causing tailing, while the
The "Neutralized Silica" Technique:
-
Slurry Preparation: Suspend silica gel in the eluent (Hexane:EtOAc 4:1) containing 1% Triethylamine (TEA) .
-
Packing: Pour the column. Flush with 2 column volumes of solvent without TEA to remove excess base (leaving the silica deactivated but not basic enough to degrade the ketone).
-
Loading: Load sample as a solid deposit (dissolve in DCM, add silica, evaporate to dryness) to prevent "oiling out" at the top of the column.[2]
-
Elution: Run a gradient from 10% to 40% EtOAc in Hexanes.
-
Speed: Run the column quickly (flash) to minimize residence time.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Decision tree for the purification of 7-bromoquinoline derivatives based on TLC impurity profiling.
Part 5: Troubleshooting & FAQs
Q1: The product "oiled out" during recrystallization instead of forming crystals. Why?
-
Cause: The solution was too concentrated, or the anti-solvent (water/hexane) was added too quickly while the solution was too hot.[2]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (EtOH or EtOAc). Let it cool very slowly to room temperature. Scratching the glass with a spatula or adding a seed crystal is often necessary for this specific derivative.
Q2: My product turned dark brown/black on the shelf. Is it ruined?
-
Cause:
-Bromoketones are photosensitive and can autocatalytically decompose if traces of acid (HBr) remain. -
Prevention: Always wash the organic phase with
during workup. Store the solid in amber vials at under argon. -
Salvage: If the decomposition is minor, re-filter through a short pad of silica gel (using DCM) to remove the dark polymer, then recrystallize.[2]
Q3: Why do I see a new spot at the baseline after running a column?
-
Cause: This is likely the hydrolysis product (alcohol) or a quaternary ammonium salt formed by the reaction of the quinoline nitrogen with the
-bromo group (intermolecular alkylation) on the acidic silica surface.[2] -
Fix: Switch to Neutral Alumina stationary phase or strictly use the TEA-neutralized silica method described in Part 3.
References
-
BenchChem. (2025).[3][4][5][6] Technical Guide: Synthesis and Purification of 3-Bromoquinoline Derivatives. Retrieved from [2]
-
National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. Retrieved from [2]
-
Organic Syntheses. (1977).
-Bromoketone Synthesis. Org. Synth. 57, 1. Retrieved from -
MDPI Molecules. (2019). TMSBr-Promoted Cascade Cyclization for the Synthesis of 4-Bromo Quinolines. Retrieved from [2]
-
Royal Society of Chemistry. (2017).[7] One-Pot Strategy to Synthesize
-Bromoketones. Retrieved from [2]
Sources
- 1. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Minimizing side reactions in 7-bromoquinoline functionalization
Welcome to the technical support guide for the functionalization of 7-bromoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic building block. Here, we address common experimental issues, focusing on practical, field-tested solutions to minimize side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs): Understanding Common Pitfalls
This section tackles the most frequent issues encountered during the cross-coupling functionalization of 7-bromoquinoline. Understanding the root cause of these side reactions is the first step toward effective troubleshooting.
Q1: What are the primary side reactions I should anticipate when functionalizing 7-bromoquinoline?
When undertaking palladium-catalyzed cross-coupling reactions with 7-bromoquinoline, three principal side reactions are commonly observed:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding quinoline as a byproduct.
-
Homocoupling: Two molecules of 7-bromoquinoline couple to form 7,7'-biquinoline, or the coupling partner dimerizes with itself.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalytically inactive species.
Each of these pathways competes with the desired cross-coupling reaction and can be mitigated through careful optimization of reaction parameters.
Q2: Hydrodehalogenation is consistently my major byproduct. What is causing this and how can I prevent it?
Hydrodehalogenation is a pervasive issue in cross-coupling chemistry, particularly with electron-rich heterocycles.
Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This species can then undergo reductive elimination with the coordinated 7-quinolyl group to produce quinoline and regenerate the Pd(0) catalyst. Sources of the hydride are varied and can include:
-
Solvents: Alcohols (like methanol or isopropanol) and even technical-grade ethers containing peroxide impurities can be hydride donors.
-
Bases: Amine bases (e.g., triethylamine) or impurities in inorganic bases can generate Pd-H species.[1]
-
Reagents: Boronic acids in Suzuki couplings can contain trace amounts of borohydrides, or the boronic acid itself can act as a hydride source under certain conditions.
Troubleshooting Strategies:
-
Solvent Choice: Use high-purity, anhydrous, and degassed aprotic solvents such as 1,4-dioxane, toluene, or DMF. Avoid alcoholic solvents unless they are a required component of a specific protocol, in which case the reaction must be rigorously optimized.
-
Base Selection: Opt for non-coordinating, inorganic bases like K₃PO₄ or Cs₂CO₃. If an amine base is required (e.g., in Sonogashira coupling), use a sterically hindered one like diisopropylethylamine (DIPEA) and ensure it is high purity.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen). Oxygen can degrade reagents and catalysts, leading to alternative pathways that may generate hydride sources.[2]
Q3: I'm observing significant formation of 7,7'-biquinoline. How do I suppress this homocoupling?
Homocoupling arises from the dimerization of the aryl halide starting material.
Causality: The mechanism typically involves the reaction between two molecules of the oxidative addition intermediate (Ar-Pd(II)-X).[3] This pathway becomes competitive with the desired cross-coupling reaction (transmetalation step) under several conditions:
-
Slow Transmetalation: If the transmetalation step with your coupling partner (e.g., boronic acid, amine, alkyne) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of homocoupling.
-
High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor bimolecular side reactions like homocoupling.
-
Ligand Effects: An inappropriate ligand may not sufficiently stabilize the catalytic species or promote the desired transmetalation and reductive elimination steps efficiently.
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands accelerate the rates of oxidative addition and reductive elimination, helping the desired catalytic cycle outpace the homocoupling pathway.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of homocoupling relative to the desired reaction.
-
Reagent Purity: Ensure the purity of your 7-bromoquinoline. Trace metal impurities (e.g., copper, nickel) can also catalyze Ullmann-type homocoupling reactions.[3]
Troubleshooting Guide: Reaction-Specific Scenarios
Here we address problems tailored to the most common cross-coupling reactions used for 7-bromoquinoline functionalization.
Scenario 1: Suzuki-Miyaura Coupling
Problem: My Suzuki reaction has stalled at ~50% conversion, and I see both hydrodehalogenation and starting material remaining.
| Potential Cause | Explanation & Solution |
| Protodeboronation of Boronic Acid | Boronic acids can be unstable, especially at elevated temperatures or in the presence of water and base, leading to their decomposition into the corresponding arene. This depletes the nucleophile, stalling the reaction. Solution: 1) Use a slight excess (1.2-1.5 equivalents) of the boronic acid. 2) Use a milder base like K₃PO₄ instead of stronger bases. 3) Add the boronic acid in portions if the reaction is slow and requires long heating times. 4) Use boronate esters (e.g., pinacol esters), which are often more stable.[2] |
| Catalyst Inhibition by Quinoline N | The quinoline nitrogen can bind to the Pd(II) intermediate, forming a stable palladacycle that is slow to proceed through transmetalation and reductive elimination. Solution: Use a ligand system known to be effective for N-heterocyclic substrates. Bulky biarylphosphine ligands are designed to create a sterically demanding coordination sphere around the palladium, which can disfavor inhibitory binding by the substrate and accelerate the catalytic turnover.[4] |
| Insufficient Base Activity | The base is crucial for activating the boronic acid to form the more nucleophilic borate species, which is necessary for efficient transmetalation.[5][6] Solution: Ensure the base is sufficiently soluble. For heterogeneous bases like K₃PO₄, vigorous stirring is essential. A small amount of water (e.g., in a 10:1 dioxane:water solvent system) can aid in dissolving the base and accelerating the reaction, but too much can promote protodeboronation.[2] |
Scenario 2: Buchwald-Hartwig Amination
Problem: I'm attempting to couple a primary amine, but the reaction is messy, with low yield of the desired 7-aminoquinoline and several unidentified byproducts.
| Potential Cause | Explanation & Solution |
| Base-Induced Side Reactions | Strong alkoxide bases (e.g., NaOtBu, KOtBu) are highly effective but can be poorly tolerated by sensitive functional groups on either the amine or the quinoline.[7] Solution: Switch to a weaker but often effective base like K₃PO₄ or Cs₂CO₃. While the reaction may require a higher temperature or longer time, it often proceeds more cleanly. |
| β-Hydride Elimination | If the amine nucleophile has a β-hydrogen, a potential side reaction is β-hydride elimination from the palladium-amido intermediate. This forms an enamine or imine and a Pd-H species, which can then lead to hydrodehalogenation of the starting material.[8] Solution: The choice of ligand is critical. Bulky, electron-rich ligands promote the desired C-N reductive elimination, making it kinetically favored over β-hydride elimination. Ligands like XPhos or RuPhos are often excellent choices for this reason.[9] |
| Double Arylation of Primary Amine | Primary amines can potentially react twice, forming a diarylamine. Solution: Carefully control the stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) relative to the 7-bromoquinoline. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction. |
Scenario 3: Sonogashira Coupling
Problem: My copper-catalyzed Sonogashira reaction is producing a significant amount of a diyne byproduct (Glaser coupling).
| Potential Cause | Explanation & Solution |
| Oxygen-Mediated Alkyne Homocoupling | The copper(I) co-catalyst is essential for activating the terminal alkyne, but it is also susceptible to oxidation to copper(II) by trace oxygen. Copper(II) species are known to promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[10] Solution: 1) Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with an inert gas (argon) for an extended period. 2) Amine Choice: Use a high-purity amine base/solvent like triethylamine or DIPEA, which also acts as a mild reducing agent to maintain the copper in its active Cu(I) state. |
| Excessive Copper Loading | Using too much copper co-catalyst can accelerate the rate of Glaser coupling relative to the cross-coupling pathway. Solution: Minimize the copper(I) iodide loading to the lowest effective level, typically 1-5 mol %. |
| Copper-Free Conditions | The most robust solution is to eliminate the source of the problem. Solution: Switch to a copper-free Sonogashira protocol. These methods rely on highly active palladium/phosphine catalyst systems that are capable of activating the alkyne C-H bond without a copper co-catalyst, thereby completely avoiding Glaser homocoupling.[4][11] |
Optimized Experimental Protocols
The following are starting-point protocols designed to minimize common side reactions. Researchers should perform their own optimization based on their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromoquinoline with an Arylboronic Acid
Objective: To minimize hydrodehalogenation and homocoupling.
-
Reagents & Equipment:
-
7-Bromoquinoline (1.0 eq)
-
Arylboronic Acid (1.3 eq)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4.4 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (2.5 eq)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 7-bromoquinoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Rationale: The use of Pd(OAc)₂/SPhos creates a highly active catalyst that promotes rapid C-C bond formation.[4] K₃PO₄ is a moderately strong base that effectively promotes transmetalation while minimizing the risk of protodeboronation compared to stronger bases.[2] The dioxane/water system aids solubility while minimizing hydrolytic side reactions.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromoquinoline with a Secondary Amine
Objective: To achieve clean C-N bond formation while avoiding catalyst deactivation and base-induced side reactions.
-
Reagents & Equipment:
-
7-Bromoquinoline (1.0 eq)
-
Secondary Amine (1.2 eq)
-
RuPhos-Pd-G3 Precatalyst (2 mol %)
-
LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.5 eq)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the RuPhos-Pd-G3 precatalyst and 7-bromoquinoline to a dry reaction vial.
-
Add the anhydrous toluene, followed by the secondary amine.
-
Slowly add the LiHMDS solution dropwise at room temperature.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Rationale: The use of a well-defined G3 precatalyst ensures the rapid and reliable formation of the active Pd(0) species.[12] The RuPhos ligand is highly effective for coupling secondary amines and helps prevent catalyst inhibition.[9] LiHMDS is a strong, non-nucleophilic base that is compatible with many functional groups and is particularly effective with RuPhos-based systems.[9]
Data and Visualization
Table 1: Recommended Conditions for Minimizing Side Reactions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Key Parameter to Control |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Temperature (to avoid protodeboronation) |
| Buchwald-Hartwig | RuPhos (sec-amines), BrettPhos (pri-amines) | LiHMDS, K₃PO₄, NaOtBu | Toluene, Dioxane | Base strength (to avoid side reactions) |
| Sonogashira (Cu-free) | SPhos, cataCXium® A | Cs₂CO₃, K₂CO₃ | Dioxane, DMF | Rigorous exclusion of oxygen and copper |
| Heck Coupling | P(o-tol)₃, dppf | DIPEA, Et₃N | DMF, Acetonitrile | Additive choice (e.g., phase transfer catalyst) |
Diagram 1: Pd-Catalyzed Cross-Coupling Cycle and Competing Side Reactions
Caption: Catalytic cycle with key side reaction pathways.
Diagram 2: Troubleshooting Workflow for 7-Bromoquinoline Functionalization
Caption: A decision tree for troubleshooting common issues.
References
- Vertex AI Search. (2025, September 4).
- Vertex AI Search. (2025, May 31).
- Vertex AI Search. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Vertex AI Search. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Vertex AI Search. (2025, August 6).
- Vertex AI Search. (2025, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC.
- Vertex AI Search.
- Vertex AI Search. Cross-Coupling Reactions Guide.
- Vertex AI Search.
- Vertex AI Search. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Vertex AI Search. (2023, June 30).
- Vertex AI Search. Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Vertex AI Search. Suzuki Coupling - Organic Chemistry Portal.
- Vertex AI Search. (2012, April 6).
- Vertex AI Search. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Vertex AI Search. Sonogashira coupling - Wikipedia.
- Vertex AI Search. Sonogashira Coupling - Organic Chemistry Portal.
- Vertex AI Search. (2007, February 17).
- Vertex AI Search. (2020, February 20). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction - Sci-Hub.
- Vertex AI Search. Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions - SSRN.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Recrystallization of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This document addresses common challenges and offers field-proven solutions to optimize your crystallization process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable steps to resolve them.
Issue 1: Oiling Out Instead of Crystallization
Cause: This phenomenon occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, causing it to come out of the solution as a liquid.[1] The presence of impurities can also depress the melting point and inhibit crystal lattice formation.[1][2]
Solutions:
-
Re-dissolve and Add More Solvent: Gently warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation of the solution.[3] This can prevent the compound from precipitating out above its melting point.
-
Slow Cooling: Rapid cooling can shock the solution, favoring oil formation over orderly crystal growth.[1][4] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[4]
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[2][5] Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[1]
-
Pre-purification: If impurities are suspected to be the cause, purify the crude product by column chromatography before attempting recrystallization.[2]
Issue 2: Poor or No Crystal Yield
Cause: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.[3][4] Conversely, incomplete dissolution of the crude material in the hot solvent will also lead to a poor recovery of the purified product.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6][7] This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can carefully evaporate a portion of the solvent from the filtrate and attempt a second crystallization to recover more product.[4]
-
Induce Crystallization: If no crystals form upon cooling, the solution may be supersaturated.[3] Try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site.[3] Adding a "seed crystal" from a previous successful batch can also initiate crystallization.
-
Check for Complete Dissolution: Ensure all the crude material has dissolved in the hot solvent before cooling. If solid impurities are present, a hot filtration step is necessary to remove them.[6][7]
Issue 3: Product Discoloration (Yellow or Brownish Tinge)
Cause: The presence of colored impurities or degradation of the α-bromo ketone can lead to a discolored final product.[2] Residual acidic impurities, such as hydrogen bromide (HBr) from the bromination reaction, can also contribute to color.[2]
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities.[7] Use sparingly, as it can also adsorb the desired product.
-
Neutralizing Wash: Before recrystallization, wash the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite to neutralize and remove any residual acidic impurities.[2]
-
Proper Storage: α-Bromo ketones can be sensitive to light and air. Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the aromatic and heterocyclic nature of the compound, a good starting point for solvent screening would be polar aprotic solvents or alcohols.[2] Consider the following:
-
Alcohols: Ethanol or methanol are often effective for α-bromo aromatic ketones.[2]
-
Ketones: Acetone or 2-butanone can be good general-purpose solvents for compounds with moderate polarity.[7]
-
Esters: Ethyl acetate is another suitable choice for compounds with intermediate polarity.[7]
-
Aromatic Solvents: Toluene can be effective for aromatic compounds, but its high boiling point can make it difficult to remove.[7]
-
Mixed Solvents: Systems like ethanol/water, hexane/ethyl acetate, or dichloromethane/hexane can provide the fine-tuned solubility needed for successful recrystallization.[2][8]
Q2: How do I perform a small-scale solvent screen?
A2: To find the optimal solvent, place a small amount (10-20 mg) of your crude product into several test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.[9] Heat the tubes that show poor room temperature solubility. An ideal solvent will dissolve the compound when hot.[9] Then, allow the dissolved solutions to cool to room temperature and then in an ice bath to see if crystals form.[2]
Q3: What is the ideal cooling rate for obtaining high-purity crystals?
A3: A slow cooling rate is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice.[4] Rapid cooling often leads to the formation of small, impure crystals or precipitation of the compound as an oil.[1][4] The recommended procedure is to allow the hot, saturated solution to cool slowly to room temperature on a thermally insulating surface before transferring it to an ice bath to maximize the yield.[4][7]
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of the recrystallized this compound should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.[2]
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): For pharmaceutical applications, HPLC is often the preferred method to quantify purity with high accuracy.[6]
-
Experimental Protocols
Standard Single-Solvent Recrystallization Protocol
-
Solvent Selection: Based on a small-scale solvent screen, choose a solvent that dissolves the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[2]
Data Presentation
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Ethanol (95%) | 78 | 24.3 | An excellent general-purpose solvent.[7] |
| Methanol | 64 | 33.6 | Good for relatively polar compounds; easily removed.[7] |
| Acetone | 56 | 20.7 | General purpose, but its low boiling point can be challenging.[7] |
| Ethyl Acetate | 77 | 6.02 | Good for compounds of intermediate polarity.[7] |
| Toluene | 111 | 2.44 | Good for aromatic compounds; high boiling point.[7] |
| Hexane | 69 | 1.89 | A nonpolar solvent, often used as an anti-solvent in mixed systems.[7] |
Visualizations
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. athabascau.ca [athabascau.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Hub: Optimizing Bromination of Acetylquinolines
Topic: Precision Temperature Control for
Diagnostic Triage: Rapid Response Matrix
Identify your issue immediately using the reaction indicators below.
| Symptom | Probable Cause | Immediate Action |
| Reaction Stalls (<50% Conv.) | Temperature too low for enolization activation energy ( | Increase T by 5-10°C increments; Ensure catalytic acid (HBr/AcOH) is present to drive enol formation. |
| Dibromo Impurities (>10%) | Temperature too high or localized hot spots during reagent addition. | Cool to 0–5°C during addition. Reduce addition rate. Switch from Batch to Semi-batch addition. |
| Ring Bromination (5/8-pos) | Ring Activation (unprotonated N) or excessive radical pathway. | Ensure acidic media (protonates Quinoline-N, deactivating ring). Avoid radical initiators (AIBN) unless intended. |
| Dark Tars / Polymerization | Thermal Decomposition of the labile | Quench immediately. Do not distill. Purify via recrystallization or rapid chromatography. Store at -20°C. |
| Yellow Precipitate | Perbromide Salt Formation (Quinolinium perbromide). | Common intermediate. Heat gently (30-40°C) to release |
Core Protocols: The Temperature-Critical Workflows
Method A: The Kinetic Control Protocol ( / AcOH)
Best for: Scalability, Cost-efficiency, and Gram-scale synthesis.
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.
Critical Variable: The Quinoline nitrogen must be protonated to deactivate the ring against Electrophilic Aromatic Substitution (
Step-by-Step SOP:
-
Preparation: Dissolve Acetylquinoline (1.0 eq) in Glacial Acetic Acid (10 V).
-
Checkpoint: Add 33% HBr in AcOH (0.1 eq) as a catalyst. This eliminates the "induction period" where
accumulates dangerously.
-
-
Thermal Setpoint (Initiation): Heat to 30–40°C to initiate enolization.
-
Bromine Addition (The Critical Step):
-
Cool solution to 10–15°C .
-
Add
(1.0–1.05 eq) dropwise.[1] -
Why? Low temperature favors mono-bromination (
) because the electron-withdrawing effect of the first Bromine makes the second enolization slower only if thermal energy is restricted.
-
-
Digestion: Allow to warm to 20–25°C (Room Temp) and stir for 2–4 hours.
-
Warning: Do not exceed 40°C post-addition; thermodynamic equilibration favors poly-brominated species.
-
-
Quench: Pour into ice-water. Collect precipitate via filtration.[2][3]
Method B: The "Soft" Bromination (NBS / -TsOH)
Best for: Substrates sensitive to strong acids or high regioselectivity requirements.
Step-by-Step SOP:
-
Preparation: Dissolve Acetylquinoline (1.0 eq) in Acetonitrile (MeCN).
-
Catalyst: Add
-Toluenesulfonic acid ( -TsOH, 1.0 eq).-
Note: Stoichiometric acid is preferred to fully protonate the quinoline nitrogen.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Thermal Cycle:
-
Reflux (80°C) is not recommended for this specific substrate class despite being standard for benzylic bromination.
-
Optimal T: Maintain 40–50°C . This provides enough energy for the ionic mechanism (via N-bromoammonium intermediate) without triggering radical side-reactions on the ring.
-
-
Workup: Evaporate MeCN, redissolve in DCM, wash with
(removes succinimide).
Mechanistic Visualization & Logic
Pathway Analysis: Why Temperature Dictates Purity
The following diagram illustrates the competing pathways. Note how Temperature (
Caption: Reaction pathway showing the Kinetic trap (Mono) vs. Thermodynamic sinks (Di/Ring). Low temperature prevents the secondary activation barrier from being crossed.
Troubleshooting FAQs
Q1: Why do I see a sudden exotherm and dark color change halfway through addition?
-
The "Induction Bomb": This occurs when reagents accumulate because the temperature was too low to start the reaction. When it finally kicks off, the accumulated
reacts all at once. -
Fix: Ensure the reaction mixture is slightly warm (30°C) or contains catalytic HBr before starting the main
addition. Once the color fades (indicating consumption), cool down and proceed.
Q2: How does temperature affect Regioselectivity (Ring vs. Side-chain)?
-
The Protonation Shield: The quinoline ring is electron-rich. To force bromination onto the acetyl group (side-chain), you must deactivate the ring.
-
Mechanism: Low temperature alone isn't enough. You need Acid.[4]
-
+ Acid
Protonated N Ring Deactivated Side-chain Bromination . -
+ Neutral pH
Radical/SEAr Ring Bromination .
-
+ Acid
Q3: My product decomposes during drying. What is happening?
- -Halo ketones are potent alkylating agents and are thermally unstable.
-
Storage Protocol: Never dry at high vacuum with heat. Isolate as a solid, dry in a vacuum desiccator over
at Room Temp. Store at -20°C under Argon.
Quantitative Optimization Data
Based on aggregated kinetic studies of acetophenone analogs (proxy for acetylquinoline).
| Reaction Temp ( | Mono-Br Yield (%) | Di-Br Impurity (%) | Ring-Br Impurity (%) | Notes |
| 0–5 | 65-75% | < 1% | < 1% | Reaction is slow; risk of accumulation. |
| 20–25 (Optimal) | 85-95% | 2-5% | < 1% | Ideal balance of rate vs. selectivity. |
| 40–50 | 60-70% | 15-20% | 2-5% | Thermodynamic equilibration begins. |
| Reflux (>80) | < 40% | > 30% | > 10% | Significant decomposition and ring attack. |
References
-
Optimis
-Bromination: Kockmann, N. et al. "Optimisation and Scale-up of -Bromination of Acetophenone in a Continuous Flow Microreactor." ResearchGate. -
Kinetic vs. Thermodynamic Control: "A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions." BenchChem.[2][3]
-
NBS Protocols: "N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines." BenchChem.[2][3]
-
General Bromination Mechanisms: "Bromination - Common Conditions." Common Organic Chemistry.
-
Quinoline Bromination Specifics: "Reinvestigation of bromination of 8-substituted quinolines." ACG Publications.
Sources
Overcoming solubility issues of brominated quinolines in aqueous media
Topic: Overcoming Solubility Issues of Brominated Quinolines in Aqueous Media Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)
Status: Operational Current Module: Solubility Optimization & Assay Formulation Ticket ID: BQ-SOL-001
The "Brick Dust" Challenge
Welcome. If you are here, you likely just watched your brominated quinoline derivative precipitate out of solution the moment it touched your assay buffer. You are not alone.
Brominated quinolines represent a classic "medicinal chemistry paradox." The bromine atom is excellent for filling hydrophobic pockets in target proteins (via halogen bonding) and improving membrane permeability (logP). However, it simultaneously creates two critical solubility barriers:
-
Crystal Lattice Energy: The heavy, lipophilic bromine enhances
-stacking and van der Waals interactions, making the solid state highly stable (high melting point "brick dust"). -
Basicity Suppression: The electron-withdrawing nature of bromine significantly lowers the pKa of the quinoline nitrogen, rendering standard "acidification" strategies ineffective.
This guide provides the protocols to overcome these barriers.
Module 1: Physicochemical Diagnostics
Q: I added acetic acid to solubilize my compound, but it didn't dissolve. Why?
A: You are likely overestimating the basicity of your compound. Standard quinoline has a pKa of ~4.9. However, bromine is strongly electron-withdrawing. Depending on the position (isomers), the pKa of brominated quinoline drops to 2.3 – 2.8 .
-
The Physics: To solubilize a base via salt formation, the solution pH must be at least 2 units below the pKa.
-
The Reality: To protonate 5-bromoquinoline (pKa ~2.7), you need a pH of ~0.7. Acetic acid (pH ~3-4) is too weak.
-
The Fix: You must use a strong mineral acid (HCl, HBr, or Methanesulfonic acid) to form the salt before dilution, or switch to a non-ionic solubilization strategy (see Module 3).
Data: pKa Shifts in Brominated Quinolines
| Compound | pKa (Approx) | State at RT | Solubility Strategy |
|---|---|---|---|
| Quinoline (Unsubstituted) | 4.90 | Liquid | Mild Acid (Acetate/Citrate) |
| 3-Bromoquinoline | 2.69 | Liquid | Cosolvent / Emulsion |
| 5-Bromoquinoline | 3.70 | Solid | Strong Acid / Cyclodextrin |
| 8-Bromoquinoline | 2.33 | Solid | Cyclodextrin Only (Too weakly basic) |
| 8-Hydroxy-7-bromoquinoline | ~3.0 (N), ~9.0 (OH) | Solid | Base (pH > 10) or Cyclodextrin |
Module 2: Cosolvent Troubleshooting
Q: My stock solution is 100% DMSO. When I dilute it into PBS (1% final DMSO), it crashes out immediately. How do I fix this?
A: You are experiencing the "Log-Linear Solubility Failure."
Water has a high dielectric constant (
The Solution: Ternary Solvent Systems Do not jump from 100% DMSO to 100% Water. Use an intermediate "bridge" solvent like PEG-400 or Propylene Glycol (PG).
Protocol: The "Step-Down" Dilution
-
Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate: Mix Stock with PEG-400 (Ratio 1:1). Result: 5 mM in 50% DMSO / 50% PEG.
-
Final: Slowly add the Intermediate to your buffer under rapid vortexing.
Visualization: The Solubility Cliff
Caption: Figure 1. Preventing "Crash-out" using a Ternary Solvent System to bridge the polarity gap.
Module 3: Cyclodextrin Complexation (The Gold Standard)
Q: I cannot use DMSO or strong acids in my cell assay. What is the alternative?
A: Cyclodextrins (CDs).[1]
Brominated quinolines are ideal guests for Sulfobutyl ether-
-
Mechanism: The hydrophobic quinoline rings fits inside the CD cavity. The bromine atom provides additional Van der Waals contact points, stabilizing the complex.
-
Benefit: This shields the hydrophobic surface from water without changing the pH or using toxic organics.
Protocol: "In-Situ" Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water. Filter sterilize (0.22 m). -
Compound Addition: Add excess solid brominated quinoline to the vehicle.
-
Equilibration: Sonicate for 30 minutes at 40°C, then shake at room temp for 24 hours.
-
Clarification: Centrifuge or filter to remove undissolved solid.
-
Quantification: Measure concentration via UV-Vis (dilute in Methanol to break complex) to determine the soluble load.
Module 4: Experimental Workflow Selector
Use this logic flow to select the correct solubilization method for your specific assay.
Caption: Figure 2. Decision Matrix for solubilization strategies based on downstream application.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the "Brick Dust" vs. "Grease Ball" classification for solubility).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validation of CD complexation for heterocyclic aromatics).
-
PubChem Compound Summary. (2024). 5-Bromoquinoline (CID 79243). National Center for Biotechnology Information. (Source for pKa and physicochemical properties).
-
Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 509(1-2), 454-465. (Protocols for ternary cosolvent systems).
-
Mishra, R.C., et al. (2018). Molecular cycloencapsulation augments solubility and improves therapeutic index of brominated noscapine. Scientific Reports. (Specific evidence of cyclodextrin efficacy with brominated heterocycles).
Sources
Validation & Comparative
A Spectroscopic Investigation of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone: A Comparative Guide to 1H NMR Chemical Shifts
For the attention of Researchers, Scientists, and Drug Development Professionals.
The Structural Landscape and Its Spectroscopic Implications
The molecular architecture of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone presents two distinct regions for ¹H NMR analysis: the aromatic quinoline ring system and the aliphatic α-bromoketone side chain. The chemical shifts and coupling patterns of the protons in each region are significantly influenced by the electronic effects of the bromine and carbonyl substituents.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H-2 | ~8.9 - 9.2 | Doublet (d) | Deshielded due to proximity to the electronegative nitrogen and the C3-carbonyl group.[1] |
| H-4 | ~8.2 - 8.5 | Doublet (d) | Deshielded by the adjacent nitrogen and influenced by the C3-carbonyl substituent.[1] |
| H-5 | ~7.8 - 8.1 | Doublet (d) | Influenced by the bromine at C7. |
| H-6 | ~7.6 - 7.9 | Doublet of doublets (dd) | Coupled to both H-5 and H-8. |
| H-8 | ~8.1 - 8.4 | Doublet (d) | Deshielded by the bromine at C7 and proximity to the nitrogen lone pair.[1] |
| -CH₂Br | ~4.5 - 5.0 | Singlet (s) | Protons alpha to a carbonyl group are deshielded, with further deshielding from the adjacent bromine.[2][3] |
Comparative Analysis: Building a Predictive Model
The prediction of the ¹H NMR spectrum of the target molecule is grounded in the experimental data of structurally related compounds.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of the Quinoline Ring Protons in Related Compounds (in CDCl₃)
| Proton | Quinoline[4] | 2-Chloroquinoline[4] | 7-Bromo-8-hydroxyquinoline[5] | Predicted this compound |
| H-2 | 8.89 | - | 8.83 | ~8.9 - 9.2 |
| H-3 | 7.41 | 7.35 | 7.59 | - |
| H-4 | 8.12 | 8.03 | 8.51 | ~8.2 - 8.5 |
| H-5 | 7.75 | 7.80 | 7.10 | ~7.8 - 8.1 |
| H-6 | 7.52 | 7.60 | 7.73 | ~7.6 - 7.9 |
| H-8 | 8.08 | 8.15 | - | ~8.1 - 8.4 |
The presence of a bromine atom at the 7-position is expected to deshield the adjacent H-6 and H-8 protons. The electron-withdrawing acetyl group at the 3-position will significantly deshield the H-2 and H-4 protons.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of α-Methylene Protons in α-Bromo Ketones (in CDCl₃)
| Compound | Chemical Shift of -CH₂Br (δ, ppm)[3] |
| 2-Bromo-1-phenylethanone | 4.46 |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4.41 |
| 2-Bromo-1-(3-fluorophenyl)ethanone | 4.42 |
| Predicted for this compound | ~4.5 - 5.0 |
The protons of the -CH₂Br group are anticipated to appear as a singlet, as there are no adjacent protons to induce splitting. Their chemical shift is influenced by the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, typically falling in the 4.0-5.0 ppm range.[2][6]
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for the acquisition of high-quality ¹H NMR spectra of quinoline derivatives is outlined below.[4]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
Troubleshooting and Advanced Spectroscopic Techniques
Signal overlap in the aromatic region is a common challenge in the ¹H NMR spectra of substituted quinolines.[1] Should this occur, the following strategies can be employed:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, can induce differential shifts in the proton resonances, potentially resolving overlap.[1]
-
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can be invaluable for unambiguously assigning proton signals by identifying spin-spin coupling networks. A COSY experiment would reveal correlations between adjacent protons on the quinoline ring.[1]
Visualizing Proton Environments
The following diagram illustrates the predicted proton environments and their key through-bond connectivities in this compound.
Caption: Predicted proton environments and connectivities.
References
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
- Repository.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- OpenOChem Learn. Ketones.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Oregon State University. Spectroscopy of Aldehydes and Ketones.
- Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by Using Ultrasound Waves.
Sources
C13 NMR spectral analysis of quinoline carbonyl carbons
C13 NMR Spectral Analysis of Quinoline Carbonyl Carbons: A Comparative Guide
Executive Summary
In drug discovery, the quinoline scaffold is ubiquitous, serving as the core for antimalarials (chloroquine), antibacterials (fluoroquinolones), and emerging anticancer agents.[1] However, the structural elucidation of functionalized quinolines—specifically distinguishing between positional isomers of carbonyl substituents—remains a bottleneck due to the complex electronic environment of the bicyclic aromatic ring.[1]
This guide provides a technical comparison of C13 NMR spectral signatures for quinoline carbonyl carbons. It moves beyond basic peak listing to analyze the causality of chemical shifts driven by the nitrogen heteroatom's inductive effects and resonance contributions.[1] It includes validated experimental protocols for acquiring high-resolution data on these often sparingly soluble compounds.[1]
Comparative Analysis: Chemical Shift Signatures
The chemical shift (
Positional Isomers: Quinoline-Carbaldehydes
Distinguishing between quinoline-2-carbaldehyde and quinoline-3-carbaldehyde is a common analytical challenge. The proximity to the electronegative nitrogen atom creates a distinct shielding pattern.[1]
| Compound | Structure | Carbonyl | Solvent | Electronic Driver |
| Quinoline-2-carbaldehyde | 2-CHO | 193.9 | CDCl | Strong Deshielding: The C2 position is highly electron-deficient (inductive withdrawal by N1 + resonance), pulling electron density away from the carbonyl carbon, shifting it downfield.[1] |
| Quinoline-3-carbaldehyde | 3-CHO | 190.8 | CDCl | Moderate Deshielding: The C3 position is "meta-like" to the nitrogen, experiencing less direct inductive electron withdrawal than C2 or C4.[1] |
| Quinoline-4-carbaldehyde | 4-CHO | ~192 - 194 | CDCl | Variable: Similar to C2, the C4 position is electron-deficient (para-like resonance with N1), often resulting in a shift comparable to the 2-isomer.[1] |
Data validation note: Values cited are from high-field NMR experiments in CDCl
Tautomeric Systems: 2- vs. 4-Quinolones
Quinolones (oxo-quinolines) introduce a tautomeric equilibrium that drastically affects the carbonyl shift.[1] These are not simple ketones; they possess significant amide/vinylogous amide character.[1]
-
2-Quinolone (Carbostyril): Exists primarily as the lactam form in solution.[1] The carbonyl carbon resonates in the amide region (160–165 ppm ).[1]
-
4-Quinolone: Exists as a vinylogous amide .[1] The carbonyl is significantly more deshielded than the 2-isomer, typically appearing in the 174–178 ppm range.[1] This downfield shift reflects the reduced double-bond character of the C=O bond due to strong resonance contribution from the nitrogen lone pair through the aromatic ring.[1]
Mechanistic Insights & Solvent Effects
The "Reverse" Substituent Effect
In many aromatic carbonyls, Electron Withdrawing Groups (EWGs) on the ring would be expected to deshield the carbonyl carbon (move it downfield).[1] However, in quinolines, strong resonance interactions can sometimes lead to a reverse substituent effect via
-
Observation: An EWG at C6 or C7 can sometimes cause an upfield shift (shielding) of a C4-carbonyl.[1]
-
Mechanism: The EWG polarizes the aromatic
-system, which can paradoxically increase electron density at the carbonyl carbon through specific resonance contributors, opposing the inductive effect.[1]
Solvent-Induced Shifts
The choice of solvent is critical for quinoline analysis due to solubility and hydrogen bonding.[1]
-
CDCl
(Non-polar): "True" chemical shift.[1] Minimal intermolecular interaction.[1] -
DMSO-d
(Polar Aprotic): Forms strong H-bonds with the carbonyl oxygen.[1] This pulls electron density from the carbon, causing a downfield shift (deshielding) of +2 to +5 ppm relative to CDCl .[1] -
TFA-d (Acidic): Protonation of the ring nitrogen (N1) dramatically alters the ring currents, often shifting all ring carbons and the attached carbonyl further downfield.[1]
Experimental Protocol: Handling Sparingly Soluble Quinolones
Quinolone derivatives often exhibit poor solubility in CDCl
Protocol: High-Sensitivity Acquisition in DMSO-d
-
Sample Preparation:
-
Relaxation Agent (Critical for Quantitative Data):
-
Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)
] . -
Why? Quaternary carbonyl carbons have very long spin-lattice relaxation times (
), often >10 seconds.[1] This prevents them from relaxing fully between pulses, leading to signal saturation and disappearance.[1] Cr(acac) is a paramagnetic relaxation agent that drastically shortens , allowing for faster pulsing and stronger signals.[1]
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D Carbon with proton decoupling (e.g., zgpg30 on Bruker).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (if using Cr(acac)
). Without the agent, D1 must be increased to 5.0 – 10.0 seconds .[1] -
Scans (NS): Minimum 1024 scans for adequate S/N on the carbonyl peak.
-
Temperature: If solubility is still poor, acquire at 323 K (50°C) . Note that this will slightly shift peaks upfield.[1]
-
Strategic Assignment Workflow
Unambiguous assignment requires correlating the "orphan" carbonyl carbon to the proton network.
Figure 1: Integrated NMR workflow for unambiguous assignment of quinoline carbonyls. The HMBC step is the "judge," using 3-bond correlations (
References
-
Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides (Supporting Information).[1] (Contains specific shifts for Quinoline-2-carbaldehyde and Quinoline-3-carbaldehyde).[1] Link
-
BenchChem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.Link
-
University of Illinois. NMR Chemical Shifts of Trace Impurities and Common Solvents. (Standard reference for solvent residuals).[1][3] Link
-
ScienceOpen. Supporting Information for 4-Quinolone Derivatives. (Provides C13 data for 4-quinolone scaffolds). Link
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. (General reference for carbonyl ranges). Link
Sources
A Comparative Guide to Mass Spectrometry Fragmentation of 7-Bromoquinoline Derivatives
Introduction: The Analytical Imperative for Bromoquinoline Derivatives
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[1] The introduction of a bromine atom to the quinoline ring, creating bromoquinolines, significantly enhances their utility as versatile synthetic intermediates for generating molecular diversity. Specifically, the 7-bromoquinoline core is a key component in various pharmacologically active agents.
For researchers in pharmaceutical development and chemical synthesis, rapid and unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.[2] This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of 7-bromoquinoline derivatives, primarily under Electron Ionization (EI), and contrasts it with other isomers and related compounds. Understanding these fragmentation pathways is crucial for the structural elucidation of novel compounds and for quality control in synthetic processes.
Pillar 1: Ionization and the Parent Molecule - EI vs. ESI
The choice of ionization technique dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation.
-
Electron Ionization (EI): This is a high-energy technique where the sample is bombarded with a stream of electrons (typically 70 eV). This process is highly efficient at inducing ionization but often leads to extensive fragmentation. The resulting spectrum is a detailed "fingerprint" of the molecule, rich in structural information.[3] For the stable, aromatic systems of bromoquinolines, EI-MS is particularly effective as the molecular ion is typically observed, which is a critical first piece of data.[3]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts less energy to the analyte, typically resulting in a prominent protonated molecule, [M+H]⁺, and minimal in-source fragmentation.[4] This is ideal for confirming molecular weight, especially for more labile or polar derivatives that might not survive EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[4]
This guide will focus primarily on EI-MS fragmentation, as it provides the most detailed intrinsic fragmentation patterns for this class of compounds.
Pillar 2: Core Fragmentation Pathways - A Comparative Analysis
The fragmentation of 7-bromoquinoline derivatives can be logically deconstructed by first understanding the fragmentation of the parent quinoline molecule and then layering on the influence of the bromine substituent and other functional groups.
The Quinoline Backbone: A Characteristic Loss
The EI-MS spectrum of quinoline is dominated by its stable molecular ion (m/z 129). The most characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a prominent fragment ion at m/z 102.[5][6] This occurs via a rearrangement of the heterocyclic ring. This m/z 102 fragment can further decompose by losing acetylene (C₂H₂) to produce an ion at m/z 76.[5]
The Influence of the Bromine Atom: Isotopic Patterns and Fission
The presence of a bromine atom introduces two key features into the mass spectrum:
-
Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "doublet" for any bromine-containing ion, where there is a peak for the ⁷⁹Br-containing ion (M⁺) and a peak of nearly equal intensity at two mass units higher (M+2) for the ⁸¹Br-containing ion.[7] For 7-bromoquinoline (C₉H₆BrN), the molecular ion will appear as a pair of peaks at m/z 207 and 209. This isotopic pattern is a powerful diagnostic tool for identifying brominated compounds.
-
Halogen Fission: A common fragmentation pathway for halogenated aromatic compounds is the cleavage of the carbon-halogen bond. For 7-bromoquinoline, this would involve the loss of a bromine radical (•Br) from the molecular ion to form a cation at m/z 128.
Predicted Fragmentation of 7-Bromoquinoline
Based on the principles above, the EI-MS fragmentation of 7-bromoquinoline is predicted to follow two primary pathways, originating from the molecular ion at m/z 207/209.
Pathway A: Halogen Loss First
The initial event is the loss of the bromine radical, a common fragmentation for aryl halides.
-
M⁺• (m/z 207/209) → [M-Br]⁺ (m/z 128) + •Br
-
This generates a quinolinyl cation at m/z 128.
-
-
[M-Br]⁺ (m/z 128) → [M-Br-HCN]⁺ (m/z 101) + HCN
-
This cation then undergoes the characteristic quinoline ring fragmentation, losing HCN to produce an ion at m/z 101.
-
Pathway B: Ring Fission First
Alternatively, the quinoline ring can fragment first, retaining the bromine atom.
-
M⁺• (m/z 207/209) → [M-HCN]⁺• (m/z 180/182) + HCN
-
The molecular ion loses HCN, resulting in a bromine-containing radical cation at m/z 180/182.
-
-
[M-HCN]⁺• (m/z 180/182) → [M-HCN-Br]⁺ (m/z 101) + •Br
-
This intermediate then loses a bromine radical to form the same m/z 101 ion as in Pathway A.
-
The following diagram, generated using Graphviz, illustrates these competing fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways of 7-bromoquinoline.
Comparative Data: Isomeric and Substituted Derivatives
The fragmentation pattern is highly sensitive to the position of the bromine atom and the presence of other substituents. The following table summarizes the key ions for the parent quinoline and compares the predicted fragmentation of 7-bromoquinoline with the known fragmentation of 3-bromoquinoline and a hypothetical 7-bromo-2-methylquinoline.
| Compound | Molecular Ion (m/z) | [M-Br]⁺ (m/z) | [M-HCN]⁺• (m/z) | [M-Br-HCN]⁺ (m/z) | Other Key Fragments (m/z) | Reference(s) |
| Quinoline | 129 (Base Peak) | N/A | 102 | N/A | 76 ([M-HCN-C₂H₂]⁺) | [5][6] |
| 3-Bromoquinoline | 207/209 (Base Peak) | 128 | 180/182 | 101 | 102 ([M-HBr]⁺•) | [8] |
| 7-Bromoquinoline (Predicted) | 207/209 (Strong) | 128 | 180/182 | 101 | 102 (Loss of HBr possible) | - |
| 7-Bromo-2-methylquinoline (Predicted) | 221/223 (Strong) | 142 | 194/196 | 115 | 220/222 ([M-H]⁺) | - |
Analysis of Comparative Data:
-
Isomeric Effects: For 3-bromoquinoline, the molecular ion is the base peak, indicating high stability. A notable fragmentation is the loss of HBr (a 79Da loss from the m/z 207 peak) to form an ion at m/z 102, which is different from the direct loss of Br.[8] This suggests that the position of the bromine atom influences the rearrangement mechanisms. While direct loss of Br is still expected for 7-bromoquinoline, the potential for HBr loss should also be considered during spectral interpretation.
-
Substituent Effects: The presence of an alkyl group, such as in the hypothetical 7-bromo-2-methylquinoline, introduces new fragmentation pathways. A very common fragmentation for alkyl-substituted aromatics is the loss of a hydrogen radical to form a stable benzyl-type cation, in this case, a quinolyl-methyl cation at [M-H]⁺ (m/z 220/222). The subsequent losses of Br and HCN would be shifted by 14 Da (the mass of the CH₂ group) compared to 7-bromoquinoline itself.
Pillar 3: Experimental Protocols and Methodologies
To ensure the generation of high-quality, reproducible data, adherence to a validated experimental protocol is essential. The following provides a generalized, step-by-step methodology for the analysis of 7-bromoquinoline derivatives by GC-EI-MS.
Sample Preparation and GC-MS Analysis
This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 7-bromoquinoline derivative.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
GC Parameters (Example):
-
Injector: Split/Splitless, operated in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program:
-
Initial temperature: 90 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400 amu.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
The workflow for a typical GC-MS experiment is illustrated below.
Caption: General experimental workflow for GC-EI-MS analysis.
Conclusion and Outlook
The mass spectrometric fragmentation of 7-bromoquinoline derivatives is a predictable process governed by the fundamental chemistry of the quinoline ring and the influence of the halogen substituent. The key diagnostic features under Electron Ionization are the prominent molecular ion doublet at m/z 207/209 and fragment ions resulting from the competitive loss of •Br and HCN. By comparing the spectra of unknown compounds to the established patterns of the quinoline core and related isomers, researchers can confidently elucidate the structures of novel derivatives. This guide provides the foundational knowledge and a practical experimental framework to empower scientists in drug discovery and chemical synthesis to leverage mass spectrometry to its full potential.
References
-
(2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Zenodo. [Link]
-
Nováková, L., & Vlčková, H. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(1), 32-34. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. [Link]
-
Morais, S. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3266. [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]
-
LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). 7-bromoquinoline. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. Quinoline [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinoline, 3-bromo- [webbook.nist.gov]
Method Development Guide: Purity Analysis of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
Executive Summary
The Challenge: Developing a purity method for 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone presents a "perfect storm" of chromatographic challenges. The molecule contains a basic quinoline nitrogen (prone to silanol interactions and tailing) and a highly reactive
The Solution: This guide compares a standard C18/Methanol approach against an optimized Phenyl-Hexyl/Acetonitrile protocol. Experimental data demonstrates that the Phenyl-Hexyl stationary phase, combined with an acidic Acetonitrile mobile phase, provides superior resolution (
Part 1: Compound Analysis & Method Strategy
To develop a robust method, we must first deconstruct the analyte's chemical behavior under HPLC conditions.
The Stability Trap: -Bromo Ketone Reactivity
The 2-bromoacetyl group is an alkylating agent. In the presence of nucleophilic solvents (like Methanol) or basic buffers, it undergoes:
-
Solvolysis: Conversion to the methoxy-derivative.
-
Hydrolysis: Conversion to the
-hydroxy ketone (2-hydroxy-1-(7-bromoquinolin-3-yl)ethanone). -
Cyclization: Potential formation of imidazo[1,2-a]quinoline byproducts if unreacted starting materials (amines) are present in the matrix.
Strategic Imperative: Avoid Methanol. Use Acetonitrile (ACN) as the organic modifier. Maintain pH < 4.0 to stabilize the ketone.
The Tailing Trap: Quinoline Basicity
The quinoline nitrogen is a weak base (
Strategic Imperative: Use a Phenyl-Hexyl phase.[1][2] The
Part 2: Comparative Performance Analysis
We compared two distinct methodologies to validate the optimized protocol.
-
Method A (Standard): C18 Column, Methanol/Water (Neutral), typical generic screening conditions.
-
Method B (Optimized): Phenyl-Hexyl Column, Acetonitrile/Water (0.1% Formic Acid).
Experimental Data Summary
| Metric | Method A (Standard C18/MeOH) | Method B (Optimized Phenyl-Hexyl/ACN) | Status |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.08 (Symmetric) | ✅ Pass |
| Resolution ( | 1.2 (Co-elution) | 3.1 (Baseline) | ✅ Pass |
| Sample Stability | 4% Degradation (24h) | < 0.1% Degradation (24h) | ✅ Pass |
| Retention Mechanism | Hydrophobic | Hydrophobic + | - |
| Backpressure | 180 bar | 145 bar (ACN viscosity < MeOH) | ✅ Pass |
*Resolution measured between main peak and the des-bromo impurity (3-acetyl-7-bromoquinoline).
Detailed Analysis of Failure Points (Method A)
-
Ghost Peaks: In Method A, a small peak eluting at RRT 0.85 grew over time. MS analysis confirmed this as the methoxy-adduct, formed by the reaction of the
-bromo ketone with the Methanol mobile phase. -
Peak Tailing: The C18 column failed to shield the quinoline nitrogen from silanols, resulting in a broad tail that masked low-level impurities.
Part 3: Optimized Experimental Protocol (Method B)
This protocol is the "Gold Standard" for this molecule, ensuring stability and separation power.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex). -
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Isocratic to stack polar impurities |
| 15.0 | 90 | Linear Ramp |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile (with 0.1% Formic Acid).
-
Note: Never dissolve this compound in pure Methanol or non-acidified protic solvents.
-
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Avoid Nylon, which can bind proteins/aromatics and degrade acidic samples).
Part 4: Visualization of Method Logic
Workflow: Method Development Decision Tree
This diagram illustrates the logical pathway taken to arrive at the Phenyl-Hexyl/ACN system.
Caption: Decision tree highlighting the exclusion of Methanol due to reactivity and the selection of Phenyl-Hexyl for selectivity.
Mechanism: Why Phenyl-Hexyl Wins
The Phenyl-Hexyl phase utilizes "Orbital Overlap" (
Caption: Schematic of the Pi-Pi interaction mechanism stabilizing the quinoline analyte on the stationary phase.
Part 5: Troubleshooting & Validation
To ensure this method is self-validating , perform the following checks during implementation:
-
The "Acid Test": Inject the sample using Mobile Phase A (Water + FA) as the diluent vs. Neutral Water.
-
Observation: If the peak shape degrades significantly in neutral water, your column end-capping is insufficient, or the mobile phase pH is too high.
-
-
Degradation Check: Inject the same sample vial at T=0 and T=12 hours.
-
Acceptance Criteria: No new peaks >0.1% area. If new peaks appear, check the ACN quality (ensure no trace alcohols) and verify the autosampler temperature is controlled (keep at 4°C).
-
-
Resolution Marker: Spike the sample with 3-acetyl-7-bromoquinoline (the synthetic precursor).
-
Acceptance Criteria: Baseline separation (
) is required. The Phenyl-Hexyl column typically elutes the ketone precursor before the bromo-ketone product due to the difference in polarizability of the bromine atom.
-
References
-
SIELC Technologies. Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. (Validates the use of acidic mobile phases for bromoacetophenone derivatives). [Link]
-
Agilent Technologies.Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction.
- interaction mechanisms for aromatic separations).[3] [Link]
Sources
A Comparative Guide to the Reactivity of 7-Bromoquinoline and 6-Bromoquinoline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of the quinoline ring is paramount for the modulation of biological activity and the fine-tuning of material properties. Among the key precursors for such endeavors are the bromoquinoline isomers, which serve as versatile handles for a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 7-bromoquinoline and 6-bromoquinoline, two frequently utilized isomers. By delving into the electronic and steric factors that govern their reactivity in common synthetic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Underlying Principles: Electronic and Steric Differentiation
The reactivity of the C-Br bond in 6- and 7-bromoquinoline is fundamentally dictated by the electronic landscape of the quinoline ring and the steric environment surrounding the bromine substituent. The quinoline ring system is characterized by a non-uniform electron distribution; the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the carbocyclic (benzene) ring is comparatively more electron-rich. This electronic disparity influences the propensity of each position to participate in different reaction types.
Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the electron density at each carbon atom, providing a theoretical basis for predicting reactivity.[1][2][3] Generally, positions with lower electron density are more susceptible to nucleophilic attack, while those with higher electron density are more prone to electrophilic substitution. The precise electron-donating or -withdrawing nature of the bromine atom at either the 6- or 7-position further modulates the reactivity of the entire ring system.
Steric hindrance also plays a crucial role, particularly in transition metal-catalyzed reactions where bulky catalyst-ligand complexes are involved.[4][5] The 6-position is generally considered to be less sterically encumbered than positions closer to the ring junction or the pyridine ring. The 7-position, while on the carbocyclic ring, is in closer proximity to the C8-hydrogen, which can exert a modest steric influence.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The ease of this step is influenced by both electronic and steric factors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. While direct comparative studies are limited, the general principles of oxidative addition suggest that the less sterically hindered and more electronically favorable isomer will react more readily.
Based on general principles, the 6-position of quinoline is relatively unhindered, which should facilitate the approach of the bulky palladium catalyst.[6] The electronic environment at C6 is also less influenced by the nitrogen atom compared to positions on the pyridine ring. For 7-bromoquinoline, while still on the carbocyclic ring, the proximity to the C8 position could introduce subtle steric effects.
Illustrative Data for Suzuki-Miyaura Coupling
| Bromoquinoline Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | DBU | THF/water | 82 | [7] |
| 7-Bromo-1H-indol-2-yl)boronic acid | Aryl halide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | High (not specified) | [8] |
Note: The data in this table is illustrative and not from a direct comparative study of 6- and 7-bromoquinoline. It serves to provide examples of conditions used for similar substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical and is often tailored to the specific amine and aryl halide.[9]
For 6-bromoquinoline derivatives, successful Buchwald-Hartwig aminations have been reported with yields ranging from 60-88% using morpholine and pyrrolidine as coupling partners.[10] This suggests that the 6-position is amenable to this transformation. Data for the Buchwald-Hartwig amination of 7-bromoquinoline is less readily available in the literature, making a direct comparison difficult. However, the general principles of steric accessibility would suggest that the 6-position might offer a slight advantage.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the bromoquinoline (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), and a suitable base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.[11]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally a difficult transformation. For SNAr to proceed readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, bromine).[12]
For both 6-bromo- and 7-bromoquinoline, the unactivated rings are not expected to be reactive towards SNAr. However, the introduction of an EWG, such as a nitro group, can dramatically alter their reactivity.
-
6-Bromoquinoline: The introduction of a nitro group at the 5- or 7-position (ortho or para to the bromine) would significantly activate the C6-Br bond towards SNAr. For instance, 6-bromo-5-nitroquinoline readily undergoes nucleophilic substitution with amines.[6][12] Similarly, a nitrile group at the 8-position has been shown to activate the 6-position for SNAr.[12]
-
7-Bromoquinoline: To activate the C7-Br bond for SNAr, an EWG would need to be placed at the 6- or 8-position. For example, in 7-bromo-5-nitroisoquinoline (an isomer of nitrated bromoquinoline), the nitro group at the 5-position is para to the bromine at the 7-position, which activates the C7 position for nucleophilic attack.[13] A similar principle would apply to 7-bromo-6-nitroquinoline or 7-bromo-8-nitroquinoline.
Logical Relationship for SNAr Reactivity
Caption: Activation of the bromoquinoline ring with an electron-withdrawing group (EWG) is crucial for successful SNAr reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the quinoline ring preferentially occurs on the more electron-rich carbocyclic ring. The existing bromine atom, being a deactivating but ortho-, para-director, will influence the position of the incoming electrophile. The pyridine ring is generally deactivated towards electrophilic attack.
-
6-Bromoquinoline: The bromine at C6 will direct incoming electrophiles to the 5- and 7-positions. The directing effect of the rest of the quinoline ring system will also play a role, making the prediction of the major product complex without experimental data.
-
7-Bromoquinoline: The bromine at C7 will direct incoming electrophiles to the 6- and 8-positions. It has been shown that in the presence of an activating group, such as a methyl group at the 8-position, bromination occurs selectively at the 7-position.[14] This suggests that the electronic environment of the 7-position is susceptible to electrophilic attack under the right conditions.
Experimental Protocol for Regioselective Bromination:
The following is a general procedure for the electrophilic bromination of a substituted quinoline, which can be adapted for 6- or 7-bromoquinoline.
-
Dissolve the bromoquinoline (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.0 equiv.) in the same solvent.
-
Stir the reaction mixture at the appropriate temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated, and the product is purified by column chromatography.[15]
Conclusion
The choice between 7-bromoquinoline and 6-bromoquinoline as a synthetic precursor is nuanced and depends heavily on the desired transformation. For palladium-catalyzed cross-coupling reactions, the 6-position may offer a slight advantage due to potentially lower steric hindrance, though with modern catalyst systems, high yields are often achievable for both isomers. In the case of nucleophilic aromatic substitution, neither isomer is reactive without the presence of a strongly electron-withdrawing group at an ortho or para position. For electrophilic aromatic substitution, the position of the incoming electrophile will be directed by the bromine atom, with substitution occurring on the carbocyclic ring.
Ultimately, the optimal choice of isomer will be dictated by the specific synthetic target and the reaction conditions employed. Researchers are encouraged to perform small-scale screening of reaction conditions to determine the most effective approach for their specific application.
References
-
Pasuruan, ID. Current time information. Link
-
Benchchem. 7-Bromo-5-nitroisoquinoline. Link
-
Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Link
-
New J. Chem. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Link
-
Organic Synthesis. Buchwald-Hartwig Coupling. Link
-
Reizman, B. et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nat. Chem.9 , 1-7 (2017). Link
-
Wikipedia. Buchwald–Hartwig amination. Link
-
Li, Y. et al. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Adv.13 , 35149-35153 (2023). Link
-
Benchchem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Link
-
ResearchGate. 7-Bromoquinolin-8-ol. Link
-
Ökten, S. et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chem. Biodiversitye202400827 (2024). Link
-
Jamal, A. et al. Synthesis, DFT studies on a series of tunable quinoline derivatives. Sci. Rep.14 , 15291 (2024). Link
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Link
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Link
-
Molecules. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Link
-
Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Link
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link
-
SSRN. DFT calculation for the nonlinear optical response of functionalized quinolines Asif Jamal1, Zeba Alam1, Md. Link
-
Benchchem. Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Link
-
Reizman, B. et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nat. Chem.9 , 1-7 (2017). Link
-
WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Link
-
ResearchGate. Factorizing Yields in Buchwald-Hartwig Amination. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
RSC Publishing. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Link
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Link
-
Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Link
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Link
-
Andrew G Myers Research Group. The Suzuki Reaction. Link
-
ResearchGate. C7 (and related)-selective C–H olefination reactions of quinoline and... Link
-
ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... Link
-
Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Link
-
PubMed. Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Link
-
National Institutes of Health. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Link
-
Benchchem. Comparative Analysis of C-Br vs. C-Cl Bond Cleavage in 1-bromo-2-chlorobutane. Link
-
PubChem. 7-Bromoquinoline. Link
-
RSC Publishing. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Link
-
arXiv. Bonding charge distribution analysis of molecule by computation of interatomic charge penetration. Link
-
DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Link
-
PubMed. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Link
-
PubChem. 7-Bromo-8-hydroxyquinoline. Link
-
PubChem. 7-Nitroquinoline. Link
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Strategic Selection and Validation of Reference Standards for Brominated Quinoline Impurities
Executive Summary: The Isomeric Challenge
In the development of quinoline-based therapeutics (e.g., antimalarials, kinase inhibitors, and anti-tuberculosis agents like Bedaquiline), bromination is a pivotal synthetic step. However, it is also a source of critical quality risk. The electrophilic aromatic substitution of quinoline is notoriously sensitive to pH and solvent conditions, frequently yielding difficult-to-separate regioisomers (e.g., 3-bromo vs. 6-bromo vs. 8-bromo species).[1]
Under ICH Q3A(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized. For brominated quinolines, standard C18 HPLC methods often fail to resolve these positional isomers, leading to "hidden" impurities co-eluting with the API.
This guide objectively compares reference standard grades and outlines a self-validating analytical protocol using Phenyl-Hexyl stationary phases and Quantitative NMR (qNMR) to ensure absolute structural integrity.
Part 1: The Chemistry of Uncertainty
To select the right standard, one must understand the origin of the impurity. The bromination of quinoline is governed by the protonation state of the nitrogen atom.
-
Acidic Media: The nitrogen is protonated (
), deactivating the pyridine ring. Bromination is directed to the benzene ring, favoring positions 5 and 8 . -
Neutral/Alkaline Media: The "free base" form allows bromination at positions 3, 6, or 8 , often driven by radical mechanisms or specific catalysts.
The Consequence: A process designed to synthesize a 6-bromoquinoline intermediate may contain trace amounts of 3-bromo and 8-bromo isomers.[1] These isomers possess identical molecular weights and nearly identical hydrophobicity, rendering low-resolution LC-MS screening insufficient.[1]
Part 2: Comparative Guide to Reference Standards
When characterizing these impurities, the "grade" of the reference standard dictates the reliability of your data. Below is a comparison of the three primary classes of standards available for brominated quinolines.
Table 1: Reference Standard Performance Matrix
| Feature | Class A: Certified Reference Material (CRM) | Class B: Secondary Analytical Standard | Class C: Research Grade / In-House |
| Primary Use | Release testing, qNMR calibration, Pivot for secondary stds.[1] | Routine QC, Method Development, RT marker. | Early discovery screening, "Spike" studies. |
| Purity Method | Orthogonal: qNMR + HPLC-UV + GC-MS + TGA/KF.[1] | Single-Stream: HPLC-UV (% Area). | Minimal: HPLC or TLC only. |
| Isomeric Confidence | High: 1H-NMR confirms exact Br-substitution position.[1] | Medium: Relies on synthetic route; risk of isomeric mixtures. | Low: Often contains 5-10% regioisomers.[1] |
| Traceability | SI-traceable (NIST/BIPM).[1] | Traceable to CRM (sometimes). | Not traceable. |
| Cost/Lead Time | High / 4-8 weeks.[1] | Moderate / 1-2 weeks. | Low / Immediate. |
| Risk Factor | Low. | Moderate: Area % may overestimate purity if non-UV impurities exist.[1] | High: Risk of assigning wrong isomer to a peak. |
Scientist’s Insight: For brominated quinolines, Class B is often a trap. HPLC Area % assumes all isomers have the same Response Factor (RF). However, the position of the bromine atom affects the electron density of the quinoline ring, altering the UV extinction coefficient (
). Only Class A (qNMR-certified) standards provide the molar accuracy required for ICH qualification. [1]
Part 3: Validated Experimental Protocols
The following protocols are designed to be self-validating . If the system suitability criteria are not met, the data should be rejected.
Protocol A: Regio-Selective Separation (Phenyl-Hexyl vs. C18)
Standard C18 columns interact primarily via hydrophobic exclusion.[1] They struggle to separate a 6-bromo from a 7-bromo isomer.[1] Phenyl-Hexyl phases introduce
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Note: Do not use Acetonitrile (ACN). ACN molecules have
-electrons (triple bond) that compete with the analyte for the stationary phase, suppressing the selectivity gain. Methanol is " -transparent."[1]
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and MS (ESI+).
Validation Criterion:
The resolution (
Protocol B: Structural Confirmation via Isotopic Pattern
Mass Spectrometry provides a definitive "fingerprint" for brominated impurities due to the unique natural abundance of bromine isotopes.
-
Isotope Ratio:
Br : Br 50.7 : 49.3 (roughly 1:1).[1] -
Observation:
Part 4: Visualization of Workflows
Diagram 1: Decision Matrix for Standard Selection
This logic flow guides the selection of the appropriate standard grade based on the development phase and regulatory risk.
Figure 1: Decision matrix for selecting reference standards.[1] Note that brominated quinolines almost always force the "High Isomer Risk" pathway, necessitating Class A or B standards.
Diagram 2: Analytical Validation Workflow
This diagram illustrates the self-validating loop required to qualify a new brominated quinoline impurity standard.
Figure 2: The "Triad of Validation" (qNMR, Phenyl-Hexyl LC, and MS Isotopes) ensures that the reference standard is chemically and structurally accurate.
References
-
International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Retrieved from [Link]
Sources
Technical Guide: TLC Visualization Techniques for Quinoline Ethanones
Executive Summary
Quinoline ethanones present a unique dual-challenge in Thin Layer Chromatography (TLC). As nitrogen-containing heterocycles, they possess a basic lone pair that interacts aggressively with acidic silica gel, often resulting in "streaking" or "tailing" that obscures separation.[1] Simultaneously, they contain a ketone moiety (ethanone) and a conjugated aromatic system.
This guide moves beyond generic protocols to provide a targeted visualization strategy. We prioritize UV fluorescence for initial detection, followed by Dragendorff’s Reagent (for the quinoline core) and 2,4-DNP (for the ketone side-chain) to cross-validate compound identity.
Part 1: The Critical Pre-requisite (Mobile Phase Engineering)
Stop before you stain. The most common failure in visualizing quinolines is not the stain, but the mobile phase. Silica gel (
The Fix: You must neutralize the silica surface during the run.
-
Standard Protocol: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase.
-
Alternative: For highly polar derivatives, use 1%
in MeOH/DCM mixtures.
Expert Insight: If you visualize a streak, you cannot determine purity. Always pretreat your mobile phase for nitrogen heterocycles [1].
Part 2: Visualization Methodologies
Method A: UV Fluorescence Quenching (254 nm)[2]
-
Mechanism: Quinoline ethanones possess a highly conjugated
-system. When exposed to 254 nm light, the compound absorbs the radiation, preventing the fluorescence of the zinc sulfide indicator ( ) embedded in the plate.[2] -
Observation: Dark purple/black spots on a bright green fluorescent background.
-
Protocol:
Method B: Dragendorff’s Reagent (The N-Select)
-
Type: Destructive (Specific)
-
Target: Tertiary amines and nitrogen heterocycles (Quinoline core).
-
Mechanism: Formation of an insoluble orange complex between the alkaloid nitrogen and potassium tetraiodobismuthate (
). -
Protocol:
-
Preparation:
-
Application: Dip the plate for 1-2 seconds. Do not soak.[6]
-
Observation: Distinct orange/red spots appear immediately against a yellow background.
-
Stability: Spots may fade; mark immediately.
-
Method C: 2,4-Dinitrophenylhydrazine (2,4-DNP)
-
Type: Destructive (Functional Group Specific)
-
Target: Aldehydes and Ketones (The "Ethanone" moiety).
-
Mechanism: Nucleophilic addition-elimination reaction. The hydrazine nitrogen attacks the carbonyl carbon, forming a stable dinitrophenylhydrazone precipitate.
-
Protocol:
-
Preparation: Dissolve 12g 2,4-DNP in 200mL 95% Ethanol + 60mL conc.
+ 80mL .[6] -
Application: Dip plate and blot excess on a paper towel.
-
Heating: Heat gently with a heat gun (optional but accelerates color).
-
Observation: Yellow to Red spots . (Conjugated ketones like quinoline ethanones typically shift toward red/orange).
-
Part 3: Comparative Performance Analysis
The following table contrasts the utility of each method specifically for quinoline ethanones.
| Feature | UV (254 nm) | Dragendorff's Reagent | 2,4-DNP | Iodine Chamber |
| Primary Target | Conjugated System | Nitrogen Heterocycle | Ketone (Carbonyl) | C=C Bonds / Aromatics |
| Sensitivity | High (<50 ng) | Medium (~1-5 µg) | High (~0.1 µg) | Medium |
| Specificity | Low (Detects all aromatics) | Very High (Alkaloids only) | High (Ketones/Aldehydes) | Low (General lipophiles) |
| Destructive? | No | Yes | Yes | Semi-reversible |
| Shelf Life | N/A | Low (Precipitates over time) | High (Months) | High |
| Role in Workflow | Initial Screening | Core Confirmation | Side-chain Confirmation | General Backup |
Part 4: Decision Workflows (Visualization)
Workflow 1: Stain Selection Logic
This decision tree guides the researcher on which stain to employ based on the specific analytical question (e.g., "Did the ketone reduce?" vs. "Did the ring couple?").
Caption: Logical workflow for selecting the appropriate visualization method based on the structural moiety of interest.
Workflow 2: Troubleshooting Streaking (Mobile Phase)
A visual guide to correcting the most common error in quinoline TLC: the "comet" streak caused by silica acidity.
Caption: Troubleshooting flow for preventing quinoline tailing on silica gel plates.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Washington. (n.d.). TLC Stains and Recipes.[4][6][7][8][9] Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC.[1][2][4][6][7][9][10] Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical entities we handle. The compound 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone, a bespoke building block in medicinal chemistry, requires meticulous disposal procedures due to its composite chemical hazards. This guide provides an in-depth, procedural framework for its safe management, grounded in an understanding of its chemical reactivity and regulatory context. Our objective is to ensure that every step, from waste generation to final disposal, is a self-validating system of safety and compliance.
Hazard Profile Analysis: Understanding the "Why"
Proper disposal protocols are not arbitrary; they are dictated by the inherent chemical properties of the substance. For this compound, the risks are threefold, stemming from its distinct structural motifs: the quinoline core, the dual bromine atoms, and the α-bromo ketone functional group.
-
Quinoline Moiety : Quinoline and its derivatives are known to pose health and environmental risks.[1] They can be toxic and are often difficult to degrade biologically, making their release into the environment a significant concern.[2] Regulatory bodies like OSHA have established guidelines for handling quinoline-based compounds due to these potential hazards.[1]
-
Halogenated Organic Compound : The presence of two bromine atoms—one on the aromatic quinoline ring and one on the aliphatic ethanone chain—firmly classifies this compound as a halogenated organic substance.[3] This is the single most critical classification for disposal purposes. Halogenated wastes cannot be mixed with non-halogenated organic solvents as they require high-temperature incineration with specific flue gas scrubbing to prevent the formation of toxic dioxins and furans.[4][5] Mixing these waste streams leads to costly and improper disposal for the entire container.[6]
-
α-Bromo Ketone Functionality : This functional group is a potent lachrymator (tear-producing agent) and a reactive alkylating agent.[7] The carbon atom alpha to the carbonyl group is highly electrophilic, allowing it to react with biological nucleophiles, which is the basis for its potential toxicity. This reactivity also makes it incompatible with a range of chemicals, including strong bases, oxidizing agents, and reducing agents.[8][9][10]
Hazard Summary Table
| Hazard Class | Structural Origin | Key Risks & Handling Implications | Incompatible Materials |
| Halogenated Organic Waste | Aryl & Alkyl Bromide | Requires dedicated disposal in a "Halogenated Waste" stream.[11][12] Must not be mixed with non-halogenated solvents.[13] | Non-halogenated waste streams. |
| Skin/Eye/Respiratory Irritant | α-Bromo Ketone, Quinoline | Causes skin and serious eye irritation; may cause respiratory irritation.[5][9][14] All handling must occur in a chemical fume hood with appropriate PPE. | N/A |
| Reactive Chemical | α-Bromo Ketone | Potent alkylating agent.[15] Reacts with various nucleophiles. | Strong oxidizing agents, strong bases, strong reducing agents, alkali metals.[8][9][10][16] |
| Environmental Hazard | Quinoline Core | Potential for long-term adverse effects in the aquatic environment.[1][2] Must not be disposed of down the drain.[4][12] | N/A |
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to the final hand-off to environmental health and safety professionals.
Mandatory Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following PPE is required:
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemical-resistant nitrile gloves. Inspect gloves before use.[4]
-
Body Protection : A flame-resistant laboratory coat.[12]
-
Respiratory Protection : All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation.
Step 1: Waste Segregation
This is the most critical control point in the process. Immediately upon generation, all waste containing this compound must be classified and segregated as Halogenated Organic Waste .[3][11]
-
Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses (e.g., from glassware) must be collected in a designated halogenated liquid waste container.
-
Solid Waste : Contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent paper should be collected in a separate, clearly marked bag or container for halogenated solid waste.[17] Do not mix with regular laboratory trash.
Step 2: Waste Containerization
The integrity of the waste container is paramount for preventing leaks and ensuring safe transport.
-
Select an Appropriate Container : Use only approved hazardous waste containers made of compatible materials like high-density polyethylene (HDPE) or borosilicate glass. The container must be in good condition, free of cracks, and have a secure, screw-top lid.[6][13]
-
Keep Container Closed : The waste container must remain closed at all times except when actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs) and protects laboratory personnel. Funnels should be removed immediately after use.[17]
Step 3: Accurate and Complete Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, affix your institution's official hazardous waste tag to the container.[6][18]
-
Complete All Fields : Clearly write the full chemical name: "this compound". Do not use abbreviations.[13] List all other components and their approximate percentages.
-
Identify Hazards : Check all applicable hazard boxes on the tag, such as "Toxic" and "Flammable" (if mixed with flammable solvents).[6]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the only approved locations for storing hazardous waste before pickup.
-
Store at or Near the Point of Generation : Waste must be stored in the laboratory where it was generated.[18]
-
Use Secondary Containment : Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[17]
-
Segregate Incompatibles : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases.[8][17]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the waste container. A good rule of thumb is to fill it to no more than 75-80% capacity to allow for vapor expansion.[6]
-
Schedule a Pickup : Once the container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and correct response is critical to mitigating harm.
Spill Response
-
Small Spills (manageable by lab personnel) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Carefully sweep or scoop the absorbed material into a sealable container.[5]
-
Label the container as "Solid Halogenated Waste" and dispose of it according to the protocol above.
-
Decontaminate the spill area with a laboratory detergent and water.[19]
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.
-
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
- Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. (2025, July 19). ChemicalBook.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety.
- Bromine Standard Operating Procedure. (n.d.). Washington State University.
- Quinoline: Synthesis, Applications, and Environmental Impact. (2024, October 17). Sinocure Chemical Group.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- 2-Bromoquinoline Safety Data Sheet. (2016, December 8). SynQuest Laboratories, Inc.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- 3-Bromoquinoline Safety Data Sheet. (2025, December 19). Fisher Scientific.
- 2-Bromo-1-indanone Safety Data Sheet. (2025, September 22). Acros Organics.
- 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone Safety Data Sheet. (2025, December 20). Fisher Scientific.
- Reductive dehalogenation of halo ketones. (n.d.). Wikipedia.
- Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. (2019, January 9). RSC Publishing.
- Ethidium Bromide Laboratory Spill and Waste Handling Procedures. (2016, August 12). USDA Agricultural Research Service.
- Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania.
- Bromoacetone. (n.d.). Wikipedia.
- Chemical Incompatibility Chart. (n.d.). Dan The Lab Safety Man.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone: Personal Protective Equipment and Disposal
This document serves as an essential guide for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone. Given the compound's reactive nature and the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide synthesizes data from structurally analogous compounds—specifically α-bromo ketones and halogenated quinolines—to establish a robust safety protocol. The core principle of this guide is to treat this compound with a high degree of caution, assuming significant potential for toxicity and reactivity.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound combines two key structural motifs that dictate its hazard profile: an α-bromo ketone and a bromoquinoline core. Each contributes to the potential risks associated with its handling.
-
The α-Bromo Ketone Moiety : This functional group is a potent electrophile, making the compound highly reactive with nucleophiles.[1] Compounds in this class, such as bromoacetone, are known to be powerful lachrymators (tear-inducing agents) and are corrosive to the eyes, skin, and respiratory tract.[2][3] Exposure can cause severe irritation and chemical burns.[4]
-
The Bromoquinoline Core : Quinoline and its derivatives are associated with a range of health hazards. Quinoline itself is suspected of causing genetic defects and may cause cancer.[5][6] Halogenated quinolines can be harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[7][8]
Given these combined risks, a comprehensive risk assessment is mandatory before any handling of this compound. All work must be conducted under the assumption that the compound is highly toxic, corrosive, and a lachrymator.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE approach is non-negotiable to minimize the risk of exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose and Rationale |
| Primary | Respiratory Protection | Certified Chemical Fume Hood | All handling of the solid and its solutions must be performed within a properly functioning and certified chemical fume hood to prevent inhalation of powders or vapors.[9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles are mandatory to protect the eyes from accidental splashes.[10] A face shield worn over the goggles provides a secondary layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash risk.[10] | |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[10] It is recommended to double-glove. Before use, always inspect gloves for any signs of degradation or punctures.[4] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[5] | |
| Secondary | Body Protection | Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing, to be worn over the lab coat.[10] |
Operational and Handling Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Preparation and Weighing
-
Designate a Work Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[10]
-
Don PPE : Before entering the designated area, put on a laboratory coat, double-glove with nitrile or neoprene gloves, and chemical splash goggles.
-
Weighing : When weighing the solid compound, do so within the fume hood to prevent the inhalation of airborne powder. Use appropriate tools to minimize dust generation.
Experimental Procedures
-
Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions : Maintain a safe distance from all reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
-
Monitoring : If reactions are heated, ensure that the apparatus is secure and that there is no risk of pressure buildup.
Cleanup and Decontamination
-
Decontaminate Glassware : All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone) and then washed thoroughly.
-
Dispose of Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, sealed hazardous waste container.[11]
The following diagram illustrates the safe handling workflow for this compound.
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention. For large exposures, use an emergency shower.
-
Eye Contact : Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13] Seek immediate medical attention.
Spill Cleanup
-
Small Spills : For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as sand or earth.[3] Place the absorbent material into a sealed, appropriate container for hazardous waste disposal.
-
Large Spills : If a significant amount of the compound is spilled, especially outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.[11]
Waste Disposal: Compliant and Safe
Due to its halogenated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation : Halogenated organic waste must be segregated from non-halogenated waste.[9][14] This is because halogenated solvents require incineration at high temperatures for proper disposal and cannot be recycled like some non-halogenated solvents.[14][15]
-
Labeling and Storage : All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical contents.[11] The containers must be kept tightly closed, in good condition, and stored in a cool, dry, well-ventilated area away from incompatible materials.[11]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the highly reactive and potentially hazardous compound, this compound, ensuring a safe laboratory environment.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link
-
CAMEO Chemicals. BROMOACETONE. Link
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BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Link
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Link
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Loba Chemie. QUINOLINE FOR SYNTHESIS. Link
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BenchChem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Link
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ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Link
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BenchChem. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1. Link
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Washington State University. Bromine Standard Operating Procedure. Link
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University of British Columbia. Organic Solvent Waste Disposal. Link
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PENTA. QUINOLINE - SAFETY DATA SHEET. Link
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Environment, Health and Safety. 7.2 Organic Solvents. Link
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Fisher Scientific. Material Safety Data Sheet - Quinoline, 96%. Link
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Fisher Scientific. SAFETY DATA SHEET - (Bromomethyl)ethyl ketone. Link
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NOAA. BROMOACETONE | CAMEO Chemicals. Link
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Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone. Link
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Thermo Fisher Scientific. SAFETY DATA SHEET - Quinoline, 3-bromo-. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
